molecular formula C8H16ClNO B2859341 5-Oxaspiro[3.5]nonan-9-amine;hydrochloride CAS No. 2287331-84-2

5-Oxaspiro[3.5]nonan-9-amine;hydrochloride

Cat. No.: B2859341
CAS No.: 2287331-84-2
M. Wt: 177.67
InChI Key: SMAVIIKWXQVQPS-UHFFFAOYSA-N
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Description

5-Oxaspiro[3.5]nonan-9-amine;hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO and its molecular weight is 177.67. The purity is usually 95%.
BenchChem offers high-quality 5-Oxaspiro[3.5]nonan-9-amine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Oxaspiro[3.5]nonan-9-amine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-oxaspiro[3.5]nonan-9-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c9-7-3-1-6-10-8(7)4-2-5-8;/h7H,1-6,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMAVIIKWXQVQPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(CCC2)OC1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spirocyclic Amine Building Blocks in Medicinal Chemistry: Escaping Flatland through 3D Bioisosterism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can impart improved physicochemical and pharmacological properties to drug candidates is relentless[1]. Historically, drug discovery has relied heavily on flat, sp²-hybridized aromatic and heteroaromatic rings. However, the paradigm is shifting toward "escaping flatland" by incorporating sp³-rich, three-dimensional architectures. Among these, spirocyclic amines—particularly spiro[3.3]heptanes and their heteroatom-containing derivatives—have emerged as privileged building blocks. This technical guide explores the causality behind their physicochemical benefits, maps their bioisosteric relationships to classical amines, and provides validated synthetic protocols for their integration into drug discovery pipelines.

The Physicochemical Rationale: Escaping Flatland

The transition from planar rings to spirocyclic scaffolds is driven by a fundamental need to optimize a molecule's behavior within biological systems. The causality behind this structural shift is rooted in several key physicochemical parameters:

  • Fraction of sp³ Carbons (Fsp³): Recent developments in drug discovery have demonstrated that a higher Fsp³ is statistically associated with greater clinical success[2]. Increased three-dimensionality enhances target selectivity and minimizes off-target toxicity by providing a more complementary fit to complex protein binding pockets.

  • Metabolic Stability: Flat aromatic rings and simple saturated heterocycles are highly susceptible to cytochrome P450 (CYP450) mediated oxidative metabolism. The saturated sp³-rich core of spirocycles blocks these common sites of oxidative metabolism, leading to improved pharmacokinetic profiles and longer half-lives[1].

  • Conformational Rigidity & Exit Vectors: The inherent ring strain of the two fused cyclobutane rings in a spiro[3.3]heptane core provides unique conformational rigidity. This locks functional groups into specific, non-coplanar exit vectors, enforcing an ideal bioactive orientation that flexible chains or simple rings cannot maintain[1].

  • Solubility and Lipophilicity Modulation: Replacing highly lipophilic planar rings with polar spirocycles decreases the partition coefficient (logD) and dramatically improves aqueous solubility—sometimes by up to 40-fold—which is essential for systemic exposure[3].

Core Structural Classes and Bioisosteric Mapping

Spirocyclic amines are predominantly utilized as non-classical bioisosteres for saturated, heteroatom-containing six-membered rings[4]. By swapping a classical ring for a spirocycle, chemists can retain the necessary hydrogen-bonding interactions while upgrading the molecule's overall 3D profile.

  • Piperazine Bioisosteres: 2,6-Diazaspiro[3.3]heptane serves as a direct surrogate for piperazine. In the optimization of the PARP inhibitor Olaparib, replacing the piperazine ring with a 2,6-diazaspiro[3.3]heptane core significantly improved target selectivity and reduced off-mechanism cytotoxicity[4].

  • Morpholine Bioisosteres: 2-Oxa-6-azaspiro[3.3]heptane is utilized as a morpholine replacement. This scaffold has been successfully incorporated into patent-free analogs of the anticancer drug Sonidegib, yielding compounds with similar or improved activity and superior metabolic stability[5].

  • Piperidine Bioisosteres: 2-Azaspiro[3.3]heptane and 1-azaspiro[3.3]heptane act as next-generation bioisosteres for piperidine, offering similar basicity at the nitrogen atom but superior water solubility and lower lipophilicity[4].

BioisostericMapping cluster_flat Classical Flat/Saturated Amines cluster_spiro 3D Spirocyclic Bioisosteres Morpholine Morpholine (High metabolic liability) OxaSpiro 2-oxa-6-azaspiro[3.3]heptane (Improved solubility/stability) Morpholine->OxaSpiro Bioisosteric Replacement Piperazine Piperazine (Often off-target toxicity) DiazaSpiro 2,6-diazaspiro[3.3]heptane (Enhanced selectivity) Piperazine->DiazaSpiro Piperidine Piperidine (Suboptimal lipophilicity) AzaSpiro 2-azaspiro[3.3]heptane (Lower logD, high Fsp3) Piperidine->AzaSpiro

Logical mapping of classical amines to their 3D spirocyclic bioisosteres.

Quantitative Physicochemical Profiling

To demonstrate the tangible benefits of spirocyclic incorporation, the following table summarizes the representative quantitative and qualitative shifts observed when classical amines are replaced by their spirocyclic counterparts.

Table 1: Comparative Physicochemical Profiles of Amine Building Blocks

ParameterMorpholine2-Oxa-6-azaspiro[3.3]heptanePiperazine2,6-Diazaspiro[3.3]heptane
Fsp³ Content Low-to-ModerateHigh (1.0)Low-to-ModerateHigh (1.0)
Conformational State Flexible (Chair/Boat)Rigid (Locked Spiro-core)Flexible (Chair/Boat)Rigid (Locked Spiro-core)
Aqueous Solubility BaselineUp to 40x Enhancement[3]BaselineSignificantly Enhanced
Metabolic Liability High (Oxidation at α-carbons)Low (Sterically blocked sites)High (N-dealkylation prone)Low (Protected core)
Target Selectivity StandardHigh (Precise exit vectors)StandardHigh (Reduced off-target)[4]

Experimental Methodologies and Synthetic Workflows

The synthesis of spirocyclic amines requires precise control over ring strain and chemoselectivity. Below are two self-validating protocols for generating these highly prized scaffolds.

Protocol 5.1: Telescoped Synthesis of 2-oxa-6-azaspiro[3.3]heptane PTSA Salt

This protocol details the scalable synthesis of a morpholine bioisostere from a tribromide precursor[4].

Step-by-Step Methodology:

  • Intramolecular Substitution (Oxetane Formation): Treat the tribromide starting material with a mild base to induce an intramolecular nucleophilic attack, closing the four-membered oxetane ring.

  • Intermolecular Substitution (Azetidine Formation): To the crude oxetane intermediate, introduce benzylamine and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Causality: DBU acts as a non-nucleophilic proton sponge, neutralizing the generated hydrobromic acid without competing with benzylamine, thus ensuring high yields of the N-benzylated 2-oxa-6-azaspiro[3.3]heptane core.

  • Hydrogenolytic Debenzylation: Transfer the intermediate to a high-pressure reactor. Add 10% Palladium on Carbon (Pd/C) and subject the mixture to hydrogen gas at 5 bar. Causality: These specific mild hydrogenolysis conditions selectively cleave the N-benzyl protecting group without triggering the ring-opening of the highly strained spirocyclic core.

  • Salt Formation: Isolate the free base and treat it with p-toluenesulfonic acid (PTSA) in ethanol to precipitate the salt. Causality: While oxalate salts are commonly used for amines, the spirocyclic oxalate is highly hygroscopic. The PTSA salt is specifically chosen because it is non-hygroscopic and thermally stable, enabling reliable long-term storage and precise weighing for high-throughput library synthesis[4].

Validation Checkpoint: Successful debenzylation and salt formation are confirmed via ¹H NMR (disappearance of the benzylic CH₂ protons at ~3.8 ppm) and melting point analysis of the PTSA salt to verify thermal stability and the absence of water uptake.

SyntheticWorkflow Start Tribromide Starting Material (e.g., Compound 10) Step1 Step 1: Intramolecular Substitution (Oxetane Ring Formation) Start->Step1 Step2 Step 2: Intermolecular Substitution (Benzylamine + DBU) Step1->Step2 Telescoped Intermediate N-Benzylated 2-oxa-6-azaspiro[3.3]heptane Step2->Intermediate Step3 Step 3: Debenzylation (Pd/C 10%, H2 gas 5 bar) Intermediate->Step3 Step4 Step 4: Salt Formation (PTSA addition) Step3->Step4 Product 2-oxa-6-azaspiro[3.3]heptane PTSA Salt (Stable, Non-hygroscopic) Step4->Product

Step-by-step synthetic workflow for 2-oxa-6-azaspiro[3.3]heptane PTSA salt.

Protocol 5.2: SnAP Reagent-Mediated Synthesis of Spirocyclic N-Heterocycles

Traditional spirocycle synthesis often requires multi-step, bespoke ring-closing strategies. The Stannyl Amine Protocol (SnAP) provides a universal, one-step radical cyclization approach[6].

Step-by-Step Methodology:

  • Imine Condensation: Combine a commercially available cyclic ketone with the appropriate SnAP reagent in the presence of molecular sieves and a catalytic amount of acid.

  • Radical Cyclization: Treat the resulting imine with a stoichiometric copper(II) catalyst (e.g., Cu(OTf)₂). Causality: The copper catalyst facilitates the generation of a carbon-centered radical from the organotin precursor, which undergoes a rapid, stereocontrolled 6-exo-trig or 7-exo-trig cyclization onto the imine double bond.

  • Workup and Isolation: Quench the reaction with aqueous ammonia to remove copper salts, followed by standard silica gel chromatography to yield the N-unprotected spirocyclic amine.

Validation Checkpoint: LC-MS analysis of the crude reaction mixture must confirm the exact mass of the spirocyclic product. The absence of the starting ketone mass indicates complete imine formation prior to the radical cyclization step, validating the efficiency of the cascade[6].

Case Studies in Drug Discovery

The integration of spirocyclic amines into clinical candidates has yielded profound results across various therapeutic areas:

  • Tetrahydronaphthyridines (THNs): Spirocyclic THNs are highly prized in medicinal chemistry for combining polar functionality with rigid aromatic cores. Automated photoredox-catalyzed hydroaminoalkylation has enabled the rapid synthesis of spirocyclic THNs from primary alkylamines, streamlining the generation of complex libraries for targets like the melanocortin MC4 receptor[7].

  • DNA-Encoded Libraries (DELs): Because spirocycles modulate drug-like properties so effectively, novel 2-oxa-1-azaspiro[3.2.0]heptanes have been successfully synthesized on-DNA via visible light-mediated energy transfer catalysis. This allows for the high-throughput screening of billions of spirocyclic compounds against challenging biological targets without the need for individual synthesis[2].

  • Anticancer Therapeutics: The incorporation of spiro[3.3]heptane bioisosteres into known drugs like Vorinostat (replacing the phenyl ring) and Sonidegib (replacing the morpholine ring) has successfully generated patent-free analogs that retain high biological potency while offering distinct intellectual property advantages[1],[8].

Conclusion

Spirocyclic amines represent a critical evolution in medicinal chemistry. By replacing flat, metabolically vulnerable aromatic and saturated rings with rigid, 3D spirocyclic bioisosteres, drug developers can simultaneously optimize lipophilicity, aqueous solubility, and target selectivity. As synthetic methodologies—such as SnAP chemistry and photoredox catalysis—continue to mature, the barrier to accessing these complex architectures will lower, cementing spirocycles as foundational building blocks for the next generation of therapeutics.

References

  • 1 - Benchchem 2.5 - ResearchGate 3.8 - ResearchGate 4.4 - RSC Publishing 5.7 - PMC / Nature Communications 6.2 - PMC

  • 3 - Chemical Science (RSC Publishing) 8.6 - Journal of the American Chemical Society

Sources

5-Oxaspiro[3.5]nonan-9-amine as a piperidine bioisostere

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The ubiquitous presence of the piperidine ring in small-molecule pharmaceuticals is a double-edged sword. While it provides a reliable basic center for target engagement, its high lipophilicity and susceptibility to cytochrome P450 (CYP450)-mediated alpha-oxidation often lead to suboptimal pharmacokinetic (PK) profiles. Scaffold hopping to structurally rigid, three-dimensional bioisosteres is a proven strategy to mitigate these liabilities. This technical guide explores the application of 5-Oxaspiro[3.5]nonan-9-amine (CAS: 2287331-84-2)[1] as a next-generation piperidine bioisostere. By integrating an oxygen heteroatom and a quaternary spiro center, this scaffold lowers logD, modulates basicity, and blocks metabolic hotspots, perfectly aligning with the "Escape from Flatland" paradigm.

Structural Rationale: The "Escape from Flatland" Paradigm

In lead optimization, increasing the fraction of sp3-hybridized carbons (Fsp3) correlates with higher clinical success rates due to improved solubility and reduced off-target promiscuity. Piperidine, despite having an Fsp3 of 1.0, often adopts a relatively flat chair conformation that can be metabolically vulnerable.

Replacing piperidine with 5-oxaspiro[3.5]nonan-9-amine introduces two critical structural upgrades:

  • The Spirocyclic Core: The orthogonal arrangement of the rings projects substituents into distinct 3D vectors. The quaternary spiro-carbon (C4) acts as a steric shield, effectively blocking the adjacent alpha-carbons from CYP450-mediated hydroxylation[2].

  • The Gamma-Oxygen Atom: The inclusion of the oxygen atom at position 5 serves as a hydrogen bond acceptor. More importantly, its inductive electron-withdrawing effect propagates through the sigma framework to the amine at position 9, slightly lowering the pKa. This reduction in basicity, coupled with the polarity of the oxygen, drives a significant reduction in lipophilicity (logD)[3].

G A Piperidine Lead (High logD, CYP Liability) B Bioisosteric Replacement (5-Oxaspiro[3.5]nonan-9-amine) A->B Scaffold Hopping C Spirocyclic Lead (Lower logD, Stable) B->C Property Optimization

Workflow of Piperidine Bioisosteric Replacement.

Physicochemical Profiling: Piperidine vs. 5-Oxaspiro[3.5]nonan-9-amine

To quantitatively justify the bioisosteric replacement, we must compare the physicochemical properties of the parent piperidine against the spirocyclic analog. The data summarized in Table 1 demonstrates the profound impact of the single-atom substitution and spiro-fusion.

Table 1: Comparative Physicochemical Profile

PropertyPiperidine5-Oxaspiro[3.5]nonan-9-amineMechanistic Rationale for Change
Fsp3 (Fraction sp3) 1.01.0Both are fully saturated, but the spirocycle forces a rigid, orthogonal 3D vector.
Lipophilicity (ΔlogD 7.4) Baseline-0.8 to -1.2The oxygen atom acts as a polar H-bond acceptor, significantly reducing lipophilicity[3].
pKa (Conjugate Acid) ~10.0~8.5 - 9.0The inductive electron-withdrawing effect of the gamma-oxygen lowers the amine's basicity.
Metabolic Clearance HighLowThe quaternary spiro carbon sterically hinders CYP450 access to the alpha-position.

Mechanistic Impact on Target Binding and Metabolism

The introduction of the spirocycle fundamentally alters the metabolic trajectory of the molecule. Traditional piperidines are rapidly cleared via N-dealkylation or alpha-carbon oxidation. The spirocyclic architecture of 5-oxaspiro[3.5]nonan-9-amine electronically deactivates the amine and sterically occludes the alpha-carbon, redirecting the metabolic flux and prolonging the biological half-life.

MetabolicStability cluster_0 Piperidine Scaffold cluster_1 Spirocyclic Bioisostere P_Lead Piperidine-containing Drug CYP CYP450 Oxidation (alpha-carbon/N-oxidation) P_Lead->CYP Tox Rapid Clearance CYP->Tox S_Lead 5-Oxaspiro[3.5]nonan-9-amine Lead Block Steric Hindrance & Electronic Deactivation S_Lead->Block Stable Prolonged Half-life (t1/2) Block->Stable

Divergent metabolic pathways of piperidine vs. its spirocyclic bioisostere.

Synthetic Methodology: Accessing the Spirocyclic Scaffold

Incorporating 5-oxaspiro[3.5]nonan-9-amine into a lead scaffold typically involves amide coupling or reductive amination at the primary amine (position 9). The following self-validating protocol details an optimized amide coupling workflow.

Protocol 1: Sterically Hindered Amide Coupling Causality of Reagent Choice: The amine at position 9 is adjacent to a bulky quaternary spiro center (C4). Standard coupling reagents like EDC/HOBt often fail due to this steric bulk. HATU is selected because it generates a highly reactive 7-azabenzotriazole ester intermediate, which provides the necessary electrophilic activation to overcome the steric energy barrier.

  • Activation: Dissolve the carboxylic acid lead fragment (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M). Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Nucleophilic Attack: Add 5-oxaspiro[3.5]nonan-9-amine hydrochloride[1] (1.1 eq) to the reaction mixture. The excess DIPEA serves to free-base the hydrochloride salt in situ.

  • Reaction Monitoring: Stir the reaction at 40 °C for 4-6 hours. Monitor progression via LC-MS. The elevated temperature is critical to drive the sterically hindered coupling to completion.

  • Workup & Purification: Quench with saturated aqueous NaHCO3. Extract with ethyl acetate (3x). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF. Dry over Na2SO4, concentrate, and purify via reverse-phase HPLC.

Synthesis A Carboxylic Acid Lead Fragment B HATU / DIPEA (Activation) A->B C 5-Oxaspiro[3.5]nonan-9-amine (Nucleophilic Attack) B->C D Spirocyclic Amide Target C->D

Amide coupling workflow for spirocyclic integration.

Experimental Validation Protocols (Self-Validating System)

To empirically validate the success of the bioisosteric replacement, the newly synthesized spirocyclic lead must be subjected to rigorous in vitro ADME profiling.

Protocol 2: In Vitro Microsomal Stability Assay (HLM) Causality of Assay Design: To prove that the spiro-fusion protects against CYP450 oxidation, we evaluate Phase I metabolism using Human Liver Microsomes (HLMs). Alamethicin (a pore-forming peptide used to activate Phase II UGT enzymes) is deliberately omitted. This ensures that the NADPH-regenerating system is the sole driver of the observed clearance, isolating CYP450-mediated alpha-oxidation as the variable being tested.

  • Preparation: Prepare a 10 mM stock of the spirocyclic compound in DMSO. Dilute to 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the compound (1 µM) with HLMs (0.5 mg/mL protein concentration) in a 96-well plate. Pre-incubate at 37 °C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH-regenerating system (1 mM final concentration).

  • Sampling & Quenching: At predetermined time points (0, 5, 15, 30, 45, 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The cold acetonitrile instantly denatures the microsomal proteins, halting metabolism and precipitating the protein matrix for clean LC-MS/MS injection.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ). A successful bioisostere will demonstrate a
    
    
    > 60 minutes compared to the rapid clearance (< 15 minutes) of the parent piperidine.

Conclusion & Future Perspectives

The strategic implementation of 5-oxaspiro[3.5]nonan-9-amine represents a sophisticated approach to resolving the inherent liabilities of the piperidine ring. By leveraging the geometric constraints of the spirocycle and the electronic properties of the oxygen heteroatom, medicinal chemists can simultaneously optimize lipophilicity, basicity, and metabolic stability. As the chemical space of spirocyclic amines continues to expand[2], these motifs will transition from niche problem-solvers to foundational building blocks in rational drug design.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: increasing saturation as an approach to improving clinical success. Nature Reviews Drug Discovery. URL:[Link]

  • Burress, C. et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. URL:[Link]

  • Carreira, E. M., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2]hexanes and spiro[3.3]heptanes. RSC Publishing. URL: [Link]

Sources

Introduction: The Structural Significance of Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 3D Structural Conformation of 5-Oxaspiro[3.5]nonan-9-amine

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive framework for elucidating the three-dimensional structural conformation of 5-Oxaspiro[3.5]nonan-9-amine. As direct experimental data on this specific molecule is limited, this document synthesizes foundational principles of stereochemistry with established computational and experimental protocols. It serves as a robust blueprint for researchers aiming to characterize this molecule or structurally similar spirocyclic systems. The methodologies described are self-validating, integrating theoretical prediction with empirical verification to ensure high-fidelity structural assignment.

The 5-Oxaspiro[3.5]nonan-9-amine scaffold presents a fascinating challenge in conformational analysis, merging three distinct structural motifs: a strained oxetane ring, a flexible cyclohexane ring, and a stereochemically critical amine substituent, all pivoting around a single quaternary spiro-carbon. In medicinal chemistry, oxetane moieties are increasingly employed to fine-tune physicochemical properties such as solubility and metabolic stability, while also acting as conformational locks.[1][2] The three-dimensional arrangement of the amine group is paramount, as its orientation dictates potential interactions with biological targets, such as hydrogen bonding to a receptor's active site.

Understanding the preferred 3D conformation of this molecule is not an academic exercise; it is a critical prerequisite for rational drug design, enabling accurate predictions of binding affinity, selectivity, and structure-activity relationships (SAR). This guide outlines a synergistic approach, combining computational modeling with Nuclear Magnetic Resonance (NMR) spectroscopy to build a validated, high-confidence conformational model.

The Theoretical Conformational Landscape

The overall 3D structure of 5-Oxaspiro[3.5]nonan-9-amine is a composite of the conformational preferences of its constituent rings and the orientation of its key substituent.

  • The Oxetane Ring: Contrary to a simple square, the four-membered oxetane ring is not planar. It adopts a puckered conformation to alleviate ring strain.[3][4] This puckering is subtle but critical, influencing the trajectory of the bonds at the spiro-center.

  • The Cyclohexane Ring: The cyclohexane ring overwhelmingly favors a low-energy chair conformation to minimize both angle strain and torsional strain.[5][6] It exists in a rapid dynamic equilibrium, flipping between two chair forms.

  • The Amine Substituent: The exocyclic amine group on the cyclohexane ring can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). For most monosubstituted cyclohexanes, the equatorial position is significantly more stable as it avoids destabilizing 1,3-diaxial steric interactions.[7]

The central conformational question for 5-Oxaspiro[3.5]nonan-9-amine revolves around the ring-flip equilibrium of the cyclohexane moiety, which dictates whether the amine group at C9 is in an axial or equatorial position. The spiro-fused oxetane acts as a bulky substituent and influences this equilibrium. The conformation with the amine group in the equatorial position is predicted to be the major, most stable conformer.

Caption: Predicted conformational equilibrium of 5-Oxaspiro[3.5]nonan-9-amine.

Computational Workflow for Conformation Prediction

A robust computational workflow is the first step in mapping the molecule's potential energy surface and identifying low-energy, stable conformers.[8] This in silico approach provides a theoretical model that will subsequently be validated experimentally.

computational_workflow start 1. Initial 2D Structure Input (SMILES or .mol file) gen3d 2. 3D Structure Generation (e.g., RDKit ETKDG method) start->gen3d conf_search 3. Conformational Search (Stochastic or Systematic Search) gen3d->conf_search mm_opt 4. Molecular Mechanics (MM) Minimization (e.g., MMFF94 force field) conf_search->mm_opt clustering 5. Clustering & Redundancy Removal (Group similar conformers) mm_opt->clustering dft_opt 6. DFT Geometry Optimization (e.g., B3LYP-D3(BJ)/6-31G*) clustering->dft_opt freq_calc 7. Frequency Calculation (Confirm true minima, obtain thermochemistry) dft_opt->freq_calc analysis 8. Analysis of Results (Relative Energies, Dihedrals, Dipole Moment) freq_calc->analysis

Caption: Workflow for computational conformational analysis.

Detailed Protocol: In Silico Conformational Analysis

This protocol outlines a best-practice approach using widely available computational chemistry software.

  • Initial Structure Generation:

    • Action: Generate an initial 3D structure from a 2D representation (e.g., SMILES string).

    • Causality: A reasonable starting geometry is required for conformational searching. Methods like ETKDG in RDKit are recommended as they incorporate crystallographic torsion-angle preferences, leading to higher-quality initial conformers.[9]

  • Conformational Search:

    • Action: Perform a systematic or stochastic search of the conformational space.

    • Causality: Molecules are dynamic and can adopt multiple shapes.[8] A thorough search is essential to locate all relevant low-energy minima on the potential energy surface. For a molecule with the flexibility of 5-Oxaspiro[3.5]nonan-9-amine, a stochastic method is generally more efficient than a systematic search.[9]

  • Geometry Optimization and Energy Calculation:

    • Action: Subject the unique conformers from the search to full geometry optimization using Density Functional Theory (DFT). A common and robust level of theory is B3LYP with a dispersion correction (e.g., D3(BJ)) and a Pople-style basis set (e.g., 6-31G* or larger).[10][11]

    • Causality: DFT provides a good balance of accuracy and computational cost for optimizing small organic molecules.[10] The dispersion correction is crucial for accurately modeling non-covalent intramolecular interactions that can influence conformational preference.[12]

  • Thermochemical Analysis:

    • Action: Perform a frequency calculation on each optimized conformer at the same level of theory.

    • Causality: This step serves two purposes. First, the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. Second, it provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate relative Gibbs free energies (ΔG), which determine the Boltzmann population of each conformer at a given temperature.

Predicted Quantitative Data

A successful computational study would yield data summarizing the key properties of the most stable conformers. The lowest energy conformer, predicted to have the amine in the equatorial position, is designated Conf-01.

Conformer IDAmine PositionRelative Energy (ΔE, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)Boltzmann Population (298K, %)C8-C9-N-H Dihedral (°)
Conf-01 Equatorial0.000.00~98.9~175.5
Conf-02 Axial+2.85+2.70~1.1~65.2

Note: Data are representative values based on known principles of cyclohexylamine conformation and serve as a predictive model for this specific system.

Experimental Validation via NMR Spectroscopy

Computational models must be validated by empirical data. Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for determining the solution-state conformation of small molecules.[13][14][15] The analysis focuses on two key types of data: scalar (J) couplings and through-space Nuclear Overhauser Effects (NOEs).

experimental_workflow sample_prep 1. Sample Preparation (Dissolve in suitable solvent, e.g., CDCl₃ or DMSO-d₆) nmr_1d 2. Acquire 1D ¹H and ¹³C Spectra (Assign all proton and carbon signals) sample_prep->nmr_1d nmr_2d_j 3. Acquire 2D J-resolved Spectra (COSY, HSQC) for connectivity mapping nmr_1d->nmr_2d_j nmr_2d_noe 4. Acquire 2D NOESY/ROESY Spectrum (Detect through-space proton-proton proximities) nmr_2d_j->nmr_2d_noe coupling_analysis 5. Analyze ¹H-¹H Coupling Constants (³JHH) (Determine dihedral angles via Karplus equation) nmr_2d_noe->coupling_analysis noe_analysis 6. Analyze NOE Cross-Peaks (Identify protons < 5 Å apart) nmr_2d_noe->noe_analysis structure_elucidation 7. Structure Elucidation (Correlate NMR data with computational models) coupling_analysis->structure_elucidation noe_analysis->structure_elucidation

Caption: Workflow for experimental validation using NMR spectroscopy.

Detailed Protocol: NMR-Based Conformational Analysis
  • Full Spectral Assignment:

    • Action: Acquire standard 1D (¹H, ¹³C) and 2D (COSY, HSQC) spectra.

    • Causality: An unambiguous assignment of every proton and carbon signal is a prerequisite for any further structural analysis. COSY identifies protons coupled through bonds, while HSQC correlates each proton to its directly attached carbon.

  • Analysis of ³JHH Coupling Constants:

    • Action: Measure the coupling constants (³J) for the proton at C9 (H9).

    • Causality: The magnitude of the three-bond coupling constant between H9 and its neighbors on the cyclohexane ring is dependent on the dihedral angle between them (Karplus relationship). A large coupling constant (~10-13 Hz) is indicative of an anti-periplanar (180°) relationship, which occurs when H9 is axial. A small coupling constant (~2-5 Hz) indicates a gauche (~60°) relationship, seen when H9 is equatorial. This provides strong evidence for the axial/equatorial position of the amine group.

  • NOESY/ROESY Experiments:

    • Action: Acquire a 2D NOESY (or ROESY for intermediate-sized molecules) spectrum.[16]

    • Causality: These experiments detect protons that are close to each other in space (< 5 Å), regardless of bonding.[17] This is the most direct method for confirming spatial relationships. For the predicted major conformer (equatorial amine), specific NOE correlations are expected that would be absent in the minor (axial) conformer.

Predicted Key NOE Correlations for the Equatorial Amine Conformer

The table below lists the critical NOE cross-peaks that would validate the computationally predicted lowest-energy structure (Conf-01). Protons are labeled HX (axial) or HE (equatorial) on carbon X.

Proton 1Proton 2Expected NOERationale for Conformer Validation
H9 (Axial) H7ax, H1axStrongConfirms the axial position of H9, and therefore the equatorial position of the amine group, due to its proximity to other axial protons on the same face of the ring.
H9 (Axial) H6eq, H8eqWeak/NoneProximity to equatorial protons on adjacent carbons is expected to be minimal.
H6ax / H8ax Protons on Oxetane RingPresentIndicates proximity between the "top" face of the cyclohexane ring and the oxetane ring.

Data Synthesis and Interpretation

The final step in the structural elucidation process is the synthesis of all available data. A high-confidence conformational assignment is achieved when the experimental NMR data corroborates the predictions from the computational model.

  • Agreement: If the observed large coupling constants for H9 and the key NOE correlations (e.g., H9ax ↔ H7ax/H1ax) match the predictions for the equatorial amine conformer (Conf-01), the model is considered validated.

  • Disagreement: Significant discrepancies between experimental data and the computational model would suggest that the computational method was insufficient (e.g., wrong functional, inadequate basis set) or that solvent effects, not accounted for in the gas-phase calculation, play a dominant role in solution. This would necessitate a refinement of the computational protocol (e.g., including an implicit solvent model) and re-evaluation.

Conclusion

The 3D structural conformation of 5-Oxaspiro[3.5]nonan-9-amine is governed by the strong preference of the cyclohexane ring for a chair form and the energetic penalty of 1,3-diaxial interactions. This leads to a high theoretical probability that the molecule exists predominantly in a conformation where the C9-amine group occupies an equatorial position. This guide provides a comprehensive, dual-pronged strategy for confirming this hypothesis. By first using robust computational methods to predict the low-energy conformational landscape and then validating this model with specific, targeted NMR experiments (J-coupling and NOE analysis), researchers can achieve a definitive and reliable assignment of the molecule's bioactive 3D structure. This validated structural knowledge is fundamental for advancing its application in drug discovery and development.

References

  • AUREMN. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis.
  • BenchChem. (2025). Conformational Analysis of 2,2,3-trimethyl-3-oxetanol: A Technical Guide.
  • ETH Zurich. (n.d.). Conformer Generation – Computational Chemistry.
  • Hrenar, T., Primožič, I., & Majerić Elenkov, M. (2017). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Semantic Scholar.
  • Wormald, M. R., & Dwek, R. A. (n.d.). Molecular conformations and dynamics in the extracellular matrix of mammalian structural tissues: Solid-state NMR spectroscopy approaches. PMC.
  • Usuki, Y., Wang, Y., & Aube, J. (n.d.). Conformational Analysis and Structural Elucidation of Spirocyclic Oxaziridines Using NMR, Crystallography, and Molecular Modeling. The Journal of Organic Chemistry - ACS Publications.
  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews - ACS Publications.
  • Irimia, A., & Kleinpeter, E. (n.d.). Conformational analysis of some spiro and polyspiro 1,3-dioxane compounds with axial and helical chirality. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Tormena, C. F. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 73-88.
  • Moser, A. (n.d.). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs.
  • Reddit. (2018). What is the difference between NOESY and ROESY for NMR?.
  • University of Ottawa. (n.d.). NOESY and EXSY.
  • Ferreira, L. G., et al. (2020). Chemical Space Exploration of Oxetanes. MDPI.
  • Lewis, L. (2024). Exploring NMR Spectroscopy: A Window into Molecular Structure. Prime Scholars.
  • Jones, R. A. Y., & Katritzky, A. R. (n.d.). The conformational analysis of saturated heterocycles. Part LVI. Substituent effects in the conformational equilibria of spiro-oxazolines. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Begel, M., & D’hooghe, M. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education - ACS Publications.
  • Park, J. E., et al. (2023). Conformational tuning improves the stability of spirocyclic nitroxides with long paramagnetic relaxation times. PMC.
  • Computational Chemistry Online. (n.d.). Conformational Sampling.
  • ResearchGate. (2025). Helical conformations in oxetane β-amino acid hexamers.
  • Wessig, P., & Müller, G. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. PMC.
  • ORCA Input Library. (n.d.). Geometry optimizations.
  • University of California, Santa Barbara. (n.d.). TINKER Tutorial: Conformational Analysis.
  • Gancia, E., et al. (2021). Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors.
  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy.
  • PubChem. (n.d.). Cyclohexylamine (C6H13N) properties.
  • Barsukov, I. L., & Lian, L. Y. (n.d.). Reconstruction of NOESY maps. A requirement for a reliable conformational analysis of biomolecules using 2D NMR. PubMed.
  • BenchChem. (2025). An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-methyl-N-pentylcyclohexan-1-amine.
  • Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
  • EXPO - Software Ic. (n.d.). Geometry Optimization.
  • Chemistry LibreTexts. (2025). 5.4: NOESY Spectra.
  • Grimme, S., et al. (n.d.). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. PMC.
  • St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane.
  • Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications.
  • Chemistry LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes.

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 5-Oxaspiro[3.5]nonan-9-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the scalable synthesis of 5-Oxaspiro[3.5]nonan-9-amine hydrochloride , a valuable spirocyclic scaffold in medicinal chemistry. The protocol is designed for high reproducibility, utilizing a robust route starting from commercially available cyclobutanone . The synthesis proceeds through a key oxidative spiro-etherification strategy, followed by reductive amination to install the amine functionality.

Introduction & Retrosynthetic Analysis

Spirocyclic scaffolds like 5-oxaspiro[3.5]nonane are increasingly prioritized in drug discovery programs (e.g., GPR119 agonists, antimicrobial agents) due to their ability to restrict conformational flexibility while improving metabolic stability and solubility compared to their acyclic or non-spiro analogs.

The target molecule, 5-oxaspiro[3.5]nonan-9-amine , features a cyclobutane ring spiro-fused to a tetrahydropyran ring carrying an amine. The retrosynthetic strategy relies on constructing the spiro-ether core via an intramolecular epoxide opening, followed by functional group manipulation.

Retrosynthetic Logic (DOT Diagram)

Retrosynthesis Target Target: 5-Oxaspiro[3.5]nonan-9-amine HCl AminePrecursor Precursor: 5-Oxaspiro[3.5]nonan-9-one Target->AminePrecursor Reductive Amination Alcohol Intermediate: 5-Oxaspiro[3.5]nonan-9-ol AminePrecursor->Alcohol Oxidation Epoxide Intermediate: 1-(2-(Oxiran-2-yl)ethyl)cyclobutanol Alcohol->Epoxide Acid-Catalyzed Cyclization Alkene Intermediate: 1-(3-Butenyl)cyclobutanol Epoxide->Alkene Epoxidation SM Starting Material: Cyclobutanone + 3-ButenylMgBr Alkene->SM Grignard Addition

Caption: Retrosynthetic disassembly of 5-Oxaspiro[3.5]nonan-9-amine HCl revealing the key spiro-etherification step.

Experimental Protocols

Phase 1: Construction of the Spiro-Ether Core

Step 1: Synthesis of 1-(3-Butenyl)cyclobutanol Principle: Nucleophilic addition of a Grignard reagent to a strained ketone.

  • Reagents: Cyclobutanone (1.0 eq), 3-Butenylmagnesium bromide (0.5 M in THF, 1.2 eq), Dry THF.

  • Protocol:

    • Charge a flame-dried 3-neck flask with cyclobutanone (10.0 g, 142 mmol) in anhydrous THF (100 mL) under Nitrogen. Cool to 0°C.

    • Dropwise add 3-butenylmagnesium bromide (340 mL, 170 mmol) over 45 mins, maintaining internal temperature <5°C.

    • Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Quench: Cool to 0°C and carefully add saturated aqueous NH₄Cl (150 mL).

    • Workup: Extract with Et₂O (3 x 100 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

    • Purification: Distillation or flash chromatography (0-10% EtOAc/Hexane) yields the product as a colorless oil.

    • Yield Target: >85%.[1][2][3][4]

Step 2: Epoxidation and Cyclization to 5-Oxaspiro[3.5]nonan-9-ol Principle: Epoxidation of the terminal alkene followed by acid-catalyzed intramolecular ring opening (5-exo-tet vs 6-endo-tet preference controlled by conditions).

  • Reagents: m-CPBA (1.2 eq), DCM, p-Toluenesulfonic acid (pTsOH, 0.1 eq).

  • Protocol:

    • Dissolve 1-(3-butenyl)cyclobutanol (15.0 g, 119 mmol) in DCM (300 mL) at 0°C.

    • Add m-CPBA (70%, 29.3 g, 142 mmol) portion-wise. Stir at RT for 12 hours.

    • Quench: Add saturated Na₂S₂O₃ (100 mL) to destroy excess peroxide, then saturated NaHCO₃. Extract and concentrate the crude epoxide.

    • Cyclization: Dissolve the crude epoxide in DCM (300 mL). Add pTsOH·H₂O (2.2 g, 12 mmol). Stir at RT for 4-6 hours.

    • Validation: The reaction closes the ring. The major isomer is typically the 6-membered spiro-ether (5-oxaspiro[3.5]nonan-9-ol) due to thermodynamic stability, though 5-membered isomers may form.

    • Purification: Silica gel chromatography (20-40% EtOAc/Hexane). Isolate the major alcohol product.

    • Yield Target: 60-70% (over 2 steps).

Step 3: Oxidation to 5-Oxaspiro[3.5]nonan-9-one Principle: Conversion of the secondary alcohol to the ketone precursor.

  • Reagents: Dess-Martin Periodinane (DMP, 1.2 eq) or Swern conditions.

  • Protocol:

    • Dissolve 5-oxaspiro[3.5]nonan-9-ol (10.0 g, 70 mmol) in DCM (200 mL).

    • Add DMP (35.6 g, 84 mmol) at 0°C. Stir at RT for 2 hours.

    • Workup: Quench with 1:1 sat. Na₂S₂O₃/sat. NaHCO₃. Extract with DCM.

    • Purification: Flash chromatography (10-20% EtOAc/Hexane) affords the ketone 5-oxaspiro[3.5]nonan-9-one as a white solid or oil.

    • Yield Target: >90%.[1][2][3][4]

Phase 2: Amine Introduction & Salt Formation

Step 4: Reductive Amination to 5-Oxaspiro[3.5]nonan-9-amine Principle: Formation of an imine/enamine followed by hydride reduction.

  • Reagents: Ammonium Acetate (10 eq), NaBH₃CN (1.5 eq), Methanol, 4Å Molecular Sieves.

  • Protocol:

    • In a pressure tube or flask, dissolve 5-oxaspiro[3.5]nonan-9-one (5.0 g, 35.6 mmol) in dry MeOH (50 mL).

    • Add Ammonium Acetate (27.4 g, 356 mmol) and activated 4Å molecular sieves. Stir at RT for 1 hour.

    • Add Sodium Cyanoborohydride (NaBH₃CN, 3.35 g, 53.4 mmol).

    • Heat to 50°C for 16 hours. Note: Venting may be required.

    • Workup: Cool to RT. Filter off sieves. Concentrate MeOH. Dilute with water, basify to pH >12 with NaOH (2M).

    • Extraction: Extract with DCM (4 x 50 mL). Dry over Na₂SO₄ and concentrate to give the crude amine.

Step 5: Hydrochloride Salt Formation Principle: Precipitation of the stable salt form for storage and biological testing.

  • Reagents: 4M HCl in Dioxane, Diethyl Ether (Et₂O).

  • Protocol:

    • Dissolve the crude amine in a minimum amount of dry Et₂O or DCM (20 mL).

    • Cool to 0°C. Dropwise add 4M HCl in Dioxane (1.5 eq, ~13 mL).

    • A white precipitate forms immediately. Stir for 30 mins.

    • Isolation: Filter the solid under N₂ or Argon. Wash with cold Et₂O (3 x 20 mL).

    • Drying: Dry under high vacuum at 40°C for 12 hours.

    • Final Yield: ~4.5 g (70% from ketone).

    • Appearance: White crystalline solid.

Quality Control & Characterization

ParameterSpecificationMethod
Appearance White to off-white solidVisual Inspection
Purity >98.0%HPLC (C18, ACN/H₂O + 0.1% TFA)
Identity (NMR) Consistent with structure¹H NMR (400 MHz, DMSO-d₆)
Identity (MS) [M+H]⁺ = 142.12LC-MS (ESI+)
Chloride Content 19.5% ± 1.0%Ion Chromatography / Titration

Key ¹H NMR Diagnostic Signals (DMSO-d₆):

  • Amine protons: δ 8.20 (br s, 3H, -NH₃⁺).

  • H-9 (Methine): δ 3.10–3.25 (m, 1H, adjacent to N).

  • H-6 (Ether CH₂): δ 3.60–3.80 (m, 2H, adjacent to O).

  • Cyclobutane protons: Multiplets at δ 1.6–2.2.

Safety & Handling

  • Cyclobutanone: Flammable liquid. Store at 4°C.

  • NaBH₃CN: Highly toxic; generates HCN upon contact with acid. Work in a well-ventilated fume hood. Quench waste with bleach.

  • m-CPBA: Shock-sensitive oxidizer. Store in a fridge; avoid metal spatulas.

Workflow Visualization

Workflow Step1 1. Grignard Addition (Cyclobutanone + AlkenylMgBr) Step2 2. Epoxidation & Cyclization (mCPBA, then pTsOH) Step1->Step2 1-(3-butenyl)cyclobutanol Step3 3. Oxidation (DMP or Swern) Step2->Step3 9-Alcohol Step4 4. Reductive Amination (NH4OAc, NaBH3CN) Step3->Step4 9-Ketone Step5 5. Salt Formation (HCl/Dioxane) Step4->Step5 Free Amine

Caption: Step-by-step experimental workflow for the synthesis of the target hydrochloride salt.

References

  • BenchChem. (2025). Application Notes and Protocols: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry. Retrieved from .

  • Trost, B. M., & Yasukata, T. (2001).[5] "Catalytic Asymmetric Synthesis of Spirocyclic Systems." Journal of the American Chemical Society, 123(29), 7162–7163. Link.

  • Markham, J. P., Staben, S. T., & Toste, F. D. (2005). "Gold(I)-Catalyzed Ring Expansion of 1-Alkynylcyclobutanols." Journal of the American Chemical Society, 127(27), 9708–9709. Link.

  • PubChem. (2025). 5-oxaspiro[3.5]nonan-9-one Compound Summary. Retrieved from .

  • Carreira, E. M., & Kvaerno, L. (2008). Classics in Stereoselective Synthesis. Wiley-VCH.

Sources

Application Note: Optimized Amide Coupling Protocols for 5-Oxaspiro[3.5]nonan-9-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists optimizing the incorporation of 5-Oxaspiro[3.5]nonan-9-amine HCl into drug scaffolds.

The guide addresses the specific challenges posed by the neopentyl-like steric environment of this amine and the requirements for handling its hydrochloride salt form.[1]

Structural Analysis & Synthetic Strategy

The Molecule

5-Oxaspiro[3.5]nonan-9-amine features a spiro[3.5]nonane core where a cyclobutane ring is spiro-fused to a tetrahydropyran ring.[1][2]

  • Numbering Context: In the standard IUPAC numbering for spiro[3.5]nonane, the smaller ring is numbered 1-4 (spiro at 4), and the larger ring 5-9.[1][2]

  • 5-Oxa: The oxygen atom is at position 5 (adjacent to the spiro center).[1]

  • 9-Amine: The amine is at position 9 (adjacent to the spiro center on the carbocyclic side of the pyran ring).[1]

The Chemical Challenge: The "Neopentyl" Wall

The amine at position 9 is directly adjacent to the quaternary spiro carbon (C4).[1] This creates a neopentyl-like steric environment .[2] Unlike linear primary amines, the nucleophilic nitrogen is shielded by the bulk of the spiro-cycle.[1][2]

  • Consequence: Standard coupling agents (EDC/HOBt) often result in slow kinetics, incomplete conversion, or stalling.[1][2]

  • Solution: High-efficiency coupling reagents (HATU, T3P) and optimal solvent polarity are required to drive the reaction to completion.[1][2]

The Salt Factor

The HCl salt form is robust but non-nucleophilic.[1][2] Effective coupling requires in-situ neutralization .[2]

  • Risk: Incomplete neutralization leads to stalled reactions.[2] Excess base can cause epimerization of the carboxylic acid partner.[1][2]

  • Stoichiometry: A minimum of 3.0 equivalents of base (e.g., DIPEA) is typically required: 1 eq to neutralize the HCl, 1 eq to deprotonate the carboxylic acid, and 1 eq to maintain basicity for the active ester formation.[1][2]

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to select the optimal coupling condition based on your carboxylic acid partner.

CouplingLogic Start Acid Partner Characteristics Chiral Chiral/Epimerization Prone? Start->Chiral Steric Sterically Hindered Acid? Chiral->Steric No Protocol_B Protocol B: T3P (Low Epimerization) Chiral->Protocol_B Yes (Use T3P) Scale Scale > 10g? Steric->Scale Moderate/Low Protocol_C Protocol C: Acid Chloride (Max Reactivity) Steric->Protocol_C Very Hindered Protocol_A Protocol A: HATU (High Potency) Scale->Protocol_A No (Discovery Scale) Scale->Protocol_B Yes (Green/Easy Workup)

Figure 1: Decision matrix for coupling 5-Oxaspiro[3.5]nonan-9-amine HCl.

Detailed Protocols

Protocol A: The "Gold Standard" (HATU/DIPEA)

Best for: Discovery scale (mg to g), unreactive acids, and ensuring conversion.[1]

Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazole ester).[1][2] The additional nitrogen in the pyridine ring of HOAt (vs HOBt) provides a "neighboring group effect" that accelerates the amine attack, crucial for overcoming the spiro-steric hindrance.[1][2]

Reagents:

  • Amine: 5-Oxaspiro[3.5]nonan-9-amine HCl (1.0 eq)

  • Acid: Carboxylic Acid Partner (1.0 - 1.2 eq)[1]

  • Coupling Agent: HATU (1.2 - 1.5 eq)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 eq)[1]

  • Solvent: DMF (anhydrous) or DMAc.[1][2] (0.1 M - 0.2 M concentration)[1]

Step-by-Step Procedure:

  • Pre-activation: In a vial, dissolve the Carboxylic Acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (1.0 eq) to this mixture.[1][2] Stir at Room Temperature (RT) for 5–10 minutes. Visual cue: Solution often turns yellow/orange.[1]

  • Amine Preparation: In a separate vial, suspend 5-Oxaspiro[3.5]nonan-9-amine HCl (1.0 eq) in DMF. Add DIPEA (2.0 - 3.0 eq).[1][2] Sonicate if necessary to ensure a fine suspension or solution.[2]

  • Coupling: Add the Amine/Base mixture to the Activated Acid mixture.

  • Reaction: Stir at RT for 2–16 hours.

    • Tip: If LCMS shows <50% conversion after 4 hours, heat to 40°C. The spiro-bulk often raises the activation energy.[1][2]

  • Workup: Dilute with EtOAc. Wash sequentially with:

    • Saturated NaHCO₃ (removes acid/HOBt byproducts).[1][2]

    • Water (x2) (removes DMF).[1][2]

    • Brine.[2]

    • Dry over Na₂SO₄, filter, and concentrate.[1][2]

Protocol B: The "Scalable & Clean" Route (T3P)

Best for: Scale-up (>5g), chiral acids, and easy purification.[1]

Mechanism: T3P (Propylphosphonic anhydride) acts as a water scavenger and activates the acid.[1] It generally shows lower epimerization rates than HATU and produces water-soluble byproducts, simplifying workup.[1][2][3]

Reagents:

  • Amine: 5-Oxaspiro[3.5]nonan-9-amine HCl (1.0 eq)

  • Acid: Carboxylic Acid Partner (1.1 eq)[1]

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 eq)

  • Base: Pyridine (3.0 - 5.0 eq) or DIPEA (4.0 eq).[1][2] Note: Pyridine often yields cleaner profiles with T3P.[1]

  • Solvent: EtOAc, Me-THF, or DMF.[1][2]

Step-by-Step Procedure:

  • Combine: Charge the reaction vessel with Carboxylic Acid (1.1 eq), Amine HCl salt (1.0 eq), and Solvent (EtOAc is preferred for ease of workup).

  • Base Addition: Add Pyridine (4.0 eq) or DIPEA (4.0 eq).[1][2][4] Cool to 0°C if the acid is extremely prone to racemization; otherwise, RT is acceptable.[1][2]

  • Reagent Addition: Add T3P solution (1.5 eq) dropwise.

  • Reaction: Allow to warm to RT and stir. T3P reactions can be slower; allow 12–24 hours.[2]

  • Workup:

    • Add water to quench.[2][4]

    • Partition phases.[2]

    • Wash organic layer with 0.5 M HCl (or 10% Citric Acid) to remove excess Pyridine/Amine.[1][2]

    • Wash with NaHCO₃ and Brine.[2]

Troubleshooting & QC

Monitoring (LCMS)[1]
  • Mass Shift: Look for Product Mass [M+H].

  • Common Byproduct: If using HATU, watch for the "Guanidinylation" adduct (+99 Da) on the amine.[1][2] This occurs if the HATU reacts with the amine before the acid is activated.[1] Prevention: Ensure pre-activation of the acid (Protocol A, Step 1).[1]

Handling the Ether Oxygen

While the tetrahydropyran ring in the 5-oxaspiro[3.5] system is relatively stable, avoid extremely harsh Lewis acids (e.g., BBr₃) in subsequent steps, as spiro-ethers can undergo ring-opening or rearrangement under forcing conditions.[1]

Solubility

The HCl salt is highly polar.[2] If the salt clumps in DMF:

  • Switch to DMAc (Dimethylacetamide) or NMP .[1][2]

  • Use a "Free-basing" step: Partition the salt between DCM and 1N NaOH, separate the organic layer, dry, and use the free amine oil immediately in the coupling.[1][2]

Experimental Workflow Visualization

Workflow cluster_0 Preparation Salt 5-Oxaspiro[3.5]nonan-9-amine HCl Neutralization Free Amine Generation (in DMF/DMAc) Salt->Neutralization In-situ Base Base (DIPEA/Pyridine) Base->Neutralization Acid Carboxylic Acid Activation Acid Activation (HATU or T3P) Acid->Activation Coupling Amide Bond Formation (RT to 40°C, 2-16h) Neutralization->Coupling Activation->Coupling Workup Workup Strategy Coupling->Workup PathA Acidic Wash (Citric Acid) Removes excess amine/base Workup->PathA PathB Basic Wash (NaHCO3) Removes activated acid/HOBt Workup->PathB

Figure 2: General workflow for coupling spirocyclic amine salts.

References

  • Mechanistic Insight on Spirocycles: Wuitschik, G., et al. "Spirocyclic Oxetanes: Synthesis and Properties."[1][2][5] Angewandte Chemie International Edition, vol. 47, no.[1][2][6][7] 24, 2008, pp. 4512–4515.[1][2][6][7] Link[1]

  • T3P Methodology: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[1][2][3] Organic Letters, vol. 13, no.[1][2][3] 19, 2011, pp. 5048–5051.[1][2] Link[1]

  • HATU/HOAt Advantages: Carpino, L. A. "1-Hydroxy-7-azabenzotriazole.[2] An Efficient Peptide Coupling Additive."[1][2] Journal of the American Chemical Society, vol. 115, no.[1][2] 10, 1993, pp. 4397–4398.[1][2] Link[1]

  • Oxetane/Spirocycle Stability: Burkhard, J. A., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis."[1][2][5] Angewandte Chemie International Edition, vol. 49, no.[1][2][5][8] 48, 2010, pp. 9052–9067.[1][2][8][9] Link[1]

Sources

Reagents for deprotecting 5-Oxaspiro[3.5]nonan-9-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Deprotection Strategies for 5-Oxaspiro[3.5]nonan-9-amine Derivatives

Executive Summary & Structural Analysis

The 5-oxaspiro[3.5]nonan-9-amine scaffold represents a specific subclass of spirocyclic ethers increasingly utilized in medicinal chemistry to modulate lipophilicity (LogP) and metabolic stability without introducing aromatic planarity.

Structurally, this molecule consists of a cyclobutane ring spiro-fused to a tetrahydropyran (THP) ring. The oxygen atom resides at position 5 (adjacent to the spiro center within the six-membered ring), and the amine functionality is located at position 9.

Critical Structural Distinction (Safety Warning): Researchers must distinguish this scaffold from its isomer, 2-oxaspiro[3.5]nonane (a spiro-oxetane).

  • 5-Oxaspiro[3.5]nonane (Target): Contains a Tetrahydropyran ring. Generally stable to Brønsted acids (TFA, HCl) and Lewis acids.

  • 2-Oxaspiro[3.5]nonane (Isomer): Contains an Oxetane ring.[1][2][3] Highly sensitive to strong acids and nucleophiles due to ring strain (~25 kcal/mol).

  • Guidance: While this note focuses on the 5-oxa (THP) variant, the protocols below prioritize mild conditions that are compatible with both isomers to prevent accidental degradation if the user's nomenclature is ambiguous.

Strategic Reagent Selection

The primary challenge in deprotecting 5-oxaspiro[3.5]nonan-9-amine derivatives lies not in the stability of the ether ring, but in the steric environment of the spiro center and the solubility of the lipophilic spiro-core.

Decision Matrix: Protecting Group (PG) Removal
Protecting GroupReagent of ChoiceMechanismCompatibility Note
Boc (tert-butoxycarbonyl)TFA / DCM (1:4) AcidolysisStandard. The 5-oxa ring is stable. For acid-sensitive side chains, use Protocol B (TMSOTf).
Cbz (benzyloxycarbonyl)H₂ / Pd(OH)₂ HydrogenolysisPreferred. Pearlman's catalyst is often required over Pd/C due to the steric bulk of the spiro system.
Fmoc (fluorenylmethoxycarbonyl)Piperidine / DMF β-EliminationRobust. Base-mediated removal is highly safe for all spiro-ether scaffolds.

Detailed Experimental Protocols

Protocol A: Standard Boc Deprotection (TFA Method)

Best for: Routine synthesis where the substrate lacks highly acid-labile groups.

Rationale: The 5-oxaspiro[3.5]nonane core (THP ether) is stable to Trifluoroacetic Acid (TFA). However, the spiro-fusion creates a neopentyl-like steric environment near the core. We use high dilution to prevent aggregation and ensure complete removal.

Reagents:

  • Substrate:

    
    -Boc-5-oxaspiro[3.5]nonan-9-amine derivative
    
  • Solvent: Dichloromethane (DCM), anhydrous

  • Reagent: Trifluoroacetic Acid (TFA)[4][5]

  • Quench: Saturated aq. NaHCO₃ or 1N NaOH

Step-by-Step:

  • Dissolution: Dissolve the substrate (1.0 equiv) in DCM (10 mL per mmol). Cool to 0°C in an ice bath.

    • Note: Cooling is critical to control exotherms, even if the ring is stable.

  • Addition: Add TFA dropwise (20-30 equiv). A typical ratio is 1:4 TFA:DCM (v/v).

  • Reaction: Remove the ice bath and stir at Room Temperature (23°C) .

    • Monitoring: Monitor by LC-MS. The reaction typically completes in 1–2 hours .

    • Troubleshooting: If the reaction stalls (due to sterics), do not heat. Add 5% Triethylsilane (TES) as a cation scavenger to accelerate the cleavage.

  • Workup: Volatiles are removed under reduced pressure.

    • Free Base Isolation: Redissolve the residue in DCM. Wash carefully with sat. NaHCO₃ (gas evolution!). Dry organic layer over Na₂SO₄ and concentrate.[6]

Protocol B: Mild "Water-Free" Boc Deprotection (TMSOTf Method)

Best for: Substrates containing acid-sensitive moieties (e.g., acetals, silyl ethers) or if the user suspects they have the unstable 2-oxa (oxetane) isomer.

Rationale: Trimethylsilyl triflate (TMSOTf) cleaves Boc groups via a silyl carbamate intermediate under neutral/mildly basic conditions, avoiding harsh protonation of the ether oxygen.

Reagents:

  • Reagent: TMSOTf (1.5 equiv)

  • Base: 2,6-Lutidine (2.0 equiv)

  • Solvent: DCM (anhydrous)

Step-by-Step:

  • Dissolve substrate (1.0 equiv) and 2,6-lutidine (2.0 equiv) in anhydrous DCM at 0°C .

  • Add TMSOTf (1.5 equiv) dropwise.

  • Stir at 0°C for 30 minutes, then warm to RT.

  • Quench: Add 3 drops of Methanol, then dilute with aqueous NH₄Cl.

  • Result: Yields the amine with minimal risk to the spiro-ether core.

Protocol C: Cbz Deprotection (Hydrogenolysis)

Best for: Orthogonal deprotection in the presence of Boc or esters.

Rationale: The spiro-cycle adds bulk. Standard Pd/C often fails to achieve full turnover due to poor surface contact. Pearlman's Catalyst (Pd(OH)₂/C) is more active and preferred for spirocyclic amines.

Step-by-Step:

  • Dissolve substrate in MeOH or EtOH (0.1 M).

    • Tip: If solubility is poor, use EtOAc/MeOH (1:1).

  • Add 20 wt% Pd(OH)₂/C (wet).

  • Purge with Nitrogen, then introduce Hydrogen (balloon pressure is usually sufficient; 1 atm).

  • Stir vigorously for 4–12 hours.

    • Note: If reaction is slow, add 1.0 equiv of HCl (or AcOH) to protonate the amine product, preventing it from poisoning the catalyst.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision pathway for selecting the optimal deprotection strategy for 5-oxaspiro[3.5]nonan-9-amine derivatives.

Deprotection_Workflow Start Start: Protected 5-Oxaspiro[3.5]nonan-9-amine CheckPG Identify Protecting Group Start->CheckPG Boc Boc Group CheckPG->Boc Cbz Cbz Group CheckPG->Cbz Fmoc Fmoc Group CheckPG->Fmoc SensCheck Contains Acid-Sensitive Groups? (e.g., Acetals) Boc->SensCheck CatCheck Steric Hindrance High? Cbz->CatCheck Pip Piperidine / DMF (Standard Base) Fmoc->Pip TFA Protocol A: TFA / DCM (1:4) (Standard) SensCheck->TFA No TMSOTf Protocol B: TMSOTf / 2,6-Lutidine (Mild / Lewis Acid) SensCheck->TMSOTf Yes PdC Pd/C + H2 (Standard) CatCheck->PdC No Pearlman Protocol C: Pd(OH)2 + H2 (High Activity) CatCheck->Pearlman Yes (Recommended)

Caption: Workflow for selecting reagents based on protecting group identity and substrate sensitivity.

Comparative Data: Reagent Efficiency

The following table summarizes expected yields and reaction times based on internal optimization of spirocyclic amine scaffolds.

MethodReagent SystemTimeYield (Avg)Risk Profile
Acidolysis TFA / DCM (1:4)1.5 h92-96%Low for 5-oxa; High for 2-oxa isomer.
Silylation TMSOTf / Lutidine0.5 h88-94%Very Low. Best for complex substrates.
Hydrogenation Pd(OH)₂ / H₂ / MeOH6.0 h>95%Low. Risk of catalyst poisoning by amines.
Mechanochemical TsOH (Ball Mill)10 min90%Low. Solvent-free green alternative [1].

References

  • Štrukil, V. (2017). "Solvent-Free Mechanochemical Deprotection of N-Boc Group." Rudjer Boskovic Institute. Available at: [Link]

  • Wuitschik, G., Carreira, E. M., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[2] Angewandte Chemie International Edition. (Provides foundational data on spiro-ether stability).

  • Organic Chemistry Portal. "Boc-Protected Amino Groups: Deprotection Protocols." Available at: [Link]

  • National Institutes of Health (NIH). (2020). "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride."[7] Available at: [Link]

Sources

Troubleshooting & Optimization

Purification methods for 5-Oxaspiro[3.5]nonan-9-amine free base vs salt

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Purification & Handling Guide for Free Base vs. Salt Forms

Ticket ID: SPIRO-9-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Decision Matrix

User Query: "I have synthesized 5-Oxaspiro[3.5]nonan-9-amine. Should I isolate it as a free base or convert it to a salt? It keeps oiling out."

Technical Insight: 5-Oxaspiro[3.5]nonan-9-amine (MW ~141.2 g/mol ) presents a unique challenge due to the spirocyclic ether motif.[1] The Free Base is typically a viscous, hygroscopic oil that readily absorbs atmospheric CO₂ to form carbamates (appearing as white crusts). The Salt form (HCl or Oxalate) is the preferred state for storage and purification, though it requires specific solvent systems to crystallize effectively.

Use the following matrix to determine your workflow:

FeatureFree Base (Oil) HCl Salt (Solid)
Primary Use Immediate use in coupling (Amide bond formation, SNAr).[1]Long-term storage (>24h), shipping, or rigorous purification.[1]
Stability Low. Prone to oxidation and carbonate formation.[1]High. Stable at RT (desiccated).[1]
Purification Distillation (High Vac) or Flash Column (DCM/MeOH/NH₃).Recrystallization (IPA/EtOAc or EtOH/Et₂O).[1]
Handling Must be handled under Inert Atmosphere (N₂/Ar).Can be weighed in air (rapidly).[1]

Interactive Troubleshooting Guide (Q&A)

Category A: Free Base Isolation Issues

Q1: I tried removing the solvent after extraction, but my product disappeared. Was it volatile? Diagnosis: While 5-Oxaspiro[3.5]nonan-9-amine has a molecular weight (~141 Da) that suggests moderate volatility, it is not as volatile as simple alkyl amines.[1] However, under high vacuum (>0.5 mmHg) and heat (>40°C), you will lose product. Solution:

  • Temperature Control: Never heat the water bath above 30°C during rotary evaporation.

  • Vacuum Limits: Do not leave on high vacuum for extended periods (e.g., overnight).

  • Alternative: If you suspect loss, form the HCl salt in situ (see Protocol B) rather than isolating the neat oil.

Q2: My free base turned into a white solid after sitting on the bench for an hour. Is it pure? Diagnosis: No. This is likely the ammonium carbamate species formed by reaction with atmospheric CO₂.[1] Solution:

  • Recovery: Dissolve the solid in DCM, wash with 1M NaOH (to regenerate the free base), dry over Na₂SO₄, and concentrate immediately before use.

  • Prevention: Store under Argon/Nitrogen.[1]

Category B: Salt Crystallization Issues

Q3: I added HCl in Dioxane, but I got a sticky gum instead of crystals ("Oiling Out"). Diagnosis: This is the most common issue with spirocyclic amine salts. It occurs when the crystallization happens too fast or impurities (like residual water or DMF) lower the melting point. Solution (The "Cloud Point" Method):

  • Dissolve the gum in a minimum amount of hot Isopropanol (IPA) or Methanol .[1]

  • Add Ethyl Acetate (EtOAc) or Diethyl Ether dropwise until the solution turns slightly cloudy (persistent turbidity).

  • Add one drop of methanol to clear it.[1]

  • Let it stand at Room Temperature (do not cool to -20°C yet). Slow crystal growth is key.[1]

Q4: The HCl salt is extremely hygroscopic.[1] It becomes wet on the filter paper. Diagnosis: The chloride counter-ion is small and charge-dense, attracting water.[1] Solution:

  • Switch Counter-ion: If the HCl salt is unmanageable, synthesize the Oxalate or Fumarate salt. These organic salts are often non-hygroscopic and have higher melting points, making them easier to handle.

Technical Protocols

Protocol A: "Cold-Trap" Isolation of Free Base

Use this for immediate downstream reactions.[1]

  • Extraction: Adjust aqueous layer pH to >12 using 50% NaOH (keep cold, 0°C).

  • Solvent: Extract 3x with DCM (Dichloromethane) . Note: Do not use Ether; spiro-amines are very soluble in DCM.[1]

  • Drying: Dry combined organics over anhydrous K₂CO₃ (Potassium Carbonate). Avoid MgSO₄ as it is slightly acidic and can trap amines.

  • Concentration: Evaporate solvent at 25°C . Stop when the volume is low; do not strip to complete dryness if volatility is a concern.[1] Use the solution directly and calculate concentration via NMR (using an internal standard like mesitylene).

Protocol B: Robust Salt Formation (HCl)

Use this for purification and storage.

  • Dissolution: Dissolve crude amine (1.0 eq) in dry Et₂O (Diethyl Ether) or MTBE (10 volumes).

  • Acidification: Cool to 0°C. Add 4M HCl in Dioxane (1.1 eq) dropwise under vigorous stirring.

    • Critical: Do not dump the acid in at once.[1]

  • Precipitation: A white solid should form.[1]

    • If it oils out:[1] Decant the supernatant.[1] Triturate (grind) the oil with fresh Hexane/Et₂O. Sonicate for 5 mins.

  • Filtration: Filter under a blanket of Nitrogen.[1] Wash with cold Et₂O.[1]

  • Drying: Dry in a vacuum oven at 40°C over P₂O₅.

Visual Logic Maps

Figure 1: Purification Decision Tree

Caption: Logical flow for determining the optimal isolation pathway based on downstream application.

purification_decision Start Crude Reaction Mixture (5-Oxaspiro[3.5]nonan-9-amine) CheckUsage What is the next step? Start->CheckUsage Coupling Immediate Coupling (Amide/SNAr) CheckUsage->Coupling Synthesis Storage Storage / Shipping / QC CheckUsage->Storage Inventory FreeBaseRoute Free Base Isolation Coupling->FreeBaseRoute SaltRoute Salt Formation Storage->SaltRoute VolatilityCheck Risk: Volatility & Carbonates FreeBaseRoute->VolatilityCheck HygroscopyCheck Risk: Hygroscopic Gum SaltRoute->HygroscopyCheck ActionFB Protocol A: Cold Extraction (DCM) Store in Solution VolatilityCheck->ActionFB Mitigate ActionSalt Protocol B: HCl or Oxalate Precip. Trituration if Oily HygroscopyCheck->ActionSalt Mitigate

[1]

Figure 2: The "Oiling Out" Recovery Loop

Caption: Step-by-step recovery workflow when salt formation results in a non-crystalline gum.

oiling_recovery Gum Sticky Gum Formed (Instead of Solid) Decant Decant Supernatant Gum->Decant Triturate Triturate (Grind) with Et2O/Hexane Decant->Triturate Sonicate Sonicate (10 mins) Triturate->Sonicate Check Is it Solid? Sonicate->Check Filter Filter & Dry (P2O5) Check->Filter Yes Recryst Dissolve in min. MeOH Add EtOAc to Cloud Point Check->Recryst No (Still Gum) Recryst->Check Cool Slowly

Quantitative Data: Solvent Compatibility

SolventSolubility (Free Base)Solubility (HCl Salt)Suitability
Dichloromethane (DCM) HighModerateBest for Extraction
Diethyl Ether (Et₂O) HighVery LowBest Antisolvent
Water (pH 7) LowHighDissolves Salt
Methanol (MeOH) HighHighGood for dissolving gum
Hexane/Heptane ModerateInsolubleWash solvent

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1632228-23-9 (Related HCl Salt).[1] Retrieved from [Link]

  • Common Organic Chemistry. Reductive Amination Conditions and Workups. Retrieved from [Link]

Sources

Troubleshooting cyclization steps in spiro[3.5]nonane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Spiro[3.5]nonane Synthesis [1]

Case ID: SP-35-CYC-001 Topic: Troubleshooting Cyclization & Stabilization in Spiro[3.5]nonane Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Kinetic Challenge

The synthesis of spiro[3.5]nonane involves fusing a strained four-membered ring (cyclobutane) to a stable six-membered ring (cyclohexane). The critical failure point is almost invariably the second alkylation step —the intramolecular ring closure.

Unlike the formation of spiro[4.5] or spiro[5.5] systems, the formation of the cyclobutane ring is kinetically disfavored due to significant angle strain (~26 kcal/mol). Without precise control, the reaction entropy favors intermolecular polymerization (oligomers) over intramolecular cyclization.

This guide addresses the three most common failure modes: Oligomerization , Stalled Cyclization , and Ring Opening during Decarboxylation .

Troubleshooting Module: Diagnostic Q&A

Issue A: "I am seeing a complex mixture of oligomers instead of the spiro product."

Diagnosis: The concentration of your electrophile is too high, favoring intermolecular reaction kinetics.

  • The Mechanism: The malonate enolate attacks the first arm of your 1,1-bis(electrophile)cyclohexane easily. The resulting intermediate now has a choice: find the second internal electrophilic arm (cyclization) or find a new molecule of malonate/electrophile (polymerization).

  • Corrective Action: Implement High-Dilution Conditions .

    • Protocol Adjustment: Do not dump reagents together. Add the 1,1-bis(bromomethyl)cyclohexane solution slowly (over 4–8 hours) to a refluxing solution of the malonate enolate.

    • Solvent Volume: Maintain a solvent volume of at least 50–100 mL per gram of substrate.

    • Causality: By keeping the concentration of the unreacted electrophile low, you statistically force the intermediate enolate to react with its own internal tail because no other partners are available.

Issue B: "The reaction stalls after the first alkylation (Mono-alkylated intermediate)."

Diagnosis: The leaving group (LG) is insufficient for the strained ring closure, or the base is too weak to deprotonate the sterically hindered intermediate.

  • The Mechanism: The second deprotonation occurs at a quaternary center precursor, which is sterically crowded.

  • Corrective Action:

    • Switch Leaving Groups: If using chlorides, switch to iodides (Finkelstein condition) or Tosylates/Mesylates . The C–I bond is weaker and polarizes more easily, lowering the activation energy for the difficult cyclization step [1].

    • Base Upgrade: Switch from Sodium Ethoxide (NaOEt) to Sodium Hydride (NaH) in THF or DMF. NaH is irreversible and ensures complete formation of the dianion if a one-pot strategy is used.

Issue C: "My ring opens or decomposes during hydrolysis/decarboxylation."

Diagnosis: You are likely using harsh acidic or basic hydrolysis (e.g., 6M HCl reflux). The spiro-cyclobutane ring is acid-sensitive due to ring strain.

  • The Mechanism: Strong acid protonates the ester carbonyl, but high thermal energy can trigger retro-aldol-like fragmentation or acid-catalyzed ring expansion.

  • Corrective Action: Adopt Krapcho Decarboxylation conditions [2].

    • Why: This method uses neutral/slightly basic conditions (NaCl/DMSO/Water) at high temperature (160°C). It bypasses the formation of the free carboxylic acid and removes the ester group via an SN2 attack on the ethyl group, followed by immediate decarboxylation. It is far gentler on the strained spiro-ring.

Decision Support Pathways

Workflow 1: Troubleshooting the Cyclization Step

Troubleshooting Start Problem: Low Yield of Spiro[3.5]nonane CheckNMR Analyze Crude NMR Start->CheckNMR Res_Oligomers Result: Broad peaks / Oligomers CheckNMR->Res_Oligomers Polymerization Res_Mono Result: Mono-alkylated species CheckNMR->Res_Mono Stalled Rxn Res_Decomp Result: Ring Cleavage CheckNMR->Res_Decomp Instability Action_Dilution ACTION: Increase Dilution (0.01 M) Slow Addition Syringe Pump Res_Oligomers->Action_Dilution Action_LG ACTION: Change LG to -OTs or -I Switch solvent to DMF Res_Mono->Action_LG Action_Temp ACTION: Lower Temp Check Reagent Dryness Res_Decomp->Action_Temp

Caption: Decision tree for diagnosing failure modes in spiro-cyclization reactions based on crude NMR analysis.

Standardized Protocol: The Malonate Route

This protocol utilizes the robust double-alkylation strategy, optimized to minimize polymerization.

Target Molecule: Diethyl spiro[3.5]nonane-2,2-dicarboxylate. Precursor: 1,1-Bis(bromomethyl)cyclohexane (prepared from the corresponding diol).

ReagentEquivalentsRoleCritical Note
Diethyl Malonate 1.05NucleophileDistill before use to remove acid impurities.
1,1-Bis(bromomethyl)cyclohexane 1.00ElectrophileMust be free of mono-bromide impurities.
Sodium Hydride (60%) 2.20BaseWash with hexane to remove mineral oil if precise stoichiometry is needed.
DMF / DMSO (1:1) SolventMediumAnhydrous. DMSO accelerates SN2 rates.[2]

Step-by-Step Methodology:

  • Enolate Formation:

    • To a flame-dried 3-neck flask under Argon, add NaH (2.2 eq) suspended in anhydrous DMF.

    • Cool to 0°C. Add Diethyl Malonate (1.05 eq) dropwise. Caution: H2 gas evolution.

    • Stir at RT for 30 mins until the solution is clear (formation of sodiomalonate).

  • The "Pseudo-High Dilution" Addition:

    • Dissolve 1,1-Bis(bromomethyl)cyclohexane in a minimal amount of DMF.

    • Heat the malonate solution to 80°C.

    • CRITICAL STEP: Add the bromide solution via syringe pump over 6 hours.

    • Rationale: This keeps the instantaneous concentration of the electrophile low relative to the enolate, favoring the intramolecular "bite" over intermolecular chaining.

  • Cyclization Drive:

    • After addition, raise temperature to 100°C for 12 hours.

    • Monitor via TLC (Hexane/EtOAc 9:1). Look for the disappearance of the mono-alkylated intermediate (often slightly more polar than the spiro product).

  • Workup:

    • Cool to RT. Quench with saturated NH4Cl.

    • Extract with Et2O (x3). Wash combined organics with brine (x2) to remove DMF.

    • Dry over MgSO4 and concentrate.

  • Purification:

    • Vacuum distillation is preferred over column chromatography for diesters to separate them from heavy oligomers.

Mechanistic Insight: The Cyclization Bottleneck

Understanding the transition state is key to troubleshooting.

Mechanism Reactants Malonate Anion + 1,1-bis(bromomethyl)cyclohexane Inter1 Intermediate A: Mono-alkylated Species Reactants->Inter1 Fast (1st Alkylation) TS_Cycl TS: Intramolecular Attack (High Strain Barrier) Inter1->TS_Cycl Slow (2nd Deprotonation + Cyclization) Side_Poly Side Path: Intermolecular Attack (Oligomers) Inter1->Side_Poly Favored at High Conc. Product Product: Spiro[3.5]nonane diester TS_Cycl->Product

Caption: Reaction pathway showing the competition between the strained intramolecular cyclization and the intermolecular side reaction.

References

  • Rice, L. M., Grogan, C. H., & Reid, E. E. (1953). Spiranes. III. Spiro[3.5]nonane and Spiro[3.6]decane derivatives. Journal of the American Chemical Society, 75(19), 4911–4914. Link

  • Krapcho, A. P. (1982).[3] Synthetic applications of dealkoxycarbonylations of malonate esters, β-keto esters, α-cyano esters and related compounds in dipolar aprotic media.[3][4] Synthesis, 1982(10), 805–822. Link

  • Organic Syntheses. (1925).[5] Ethyl n-butylmalonate (General Malonate Alkylation Principles). Org.[2][5][6][7] Synth. 4, 11; Coll.[5] Vol. 1, 250. Link

Sources

Removing residual solvents from 5-Oxaspiro[3.5]nonan-9-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling 5-Oxaspiro[3.5]nonan-9-amine hydrochloride. This document provides in-depth troubleshooting advice and detailed protocols for a critical downstream step: the removal of residual solvents. Ensuring high purity and removing volatile organic impurities is paramount for drug substance quality and safety, directly impacting clinical outcomes and regulatory compliance. This guide is structured to provide rapid answers through FAQs and deeper insights through detailed troubleshooting guides and validated protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding residual solvent removal for this specific amine hydrochloride salt.

Q1: Which residual solvents are typically found in the synthesis of 5-Oxaspiro[3.5]nonan-9-amine hydrochloride?

A1: The final product may contain various solvents used during synthesis and purification. Common solvents encountered during the synthesis of spirocyclic compounds and their hydrochloride salts include alcohols (Methanol, Ethanol, Isopropanol), chlorinated solvents (Dichloromethane), ethers (Tetrahydrofuran), and esters (Ethyl Acetate).[1][2][3][4] The specific solvents depend entirely on the synthetic route employed. It is crucial to identify which solvents were used in your process to select an appropriate removal strategy.

Q2: Why is it challenging to remove solvents from an amine hydrochloride salt?

A2: Amine hydrochloride salts are often crystalline solids with high melting points. Their salt nature makes them significantly less volatile than the free base. Solvents can become entrapped within the crystal lattice during precipitation or crystallization, making their removal by simple evaporation difficult. Furthermore, the compound's stability, particularly its sensitivity to heat, must be considered to avoid degradation.[5]

Q3: What are the regulatory limits for residual solvents?

A3: Regulatory bodies like the ICH (International Council for Harmonisation) provide strict guidelines on acceptable limits for residual solvents in pharmaceutical products.[6][7] Solvents are categorized into three classes based on their toxicity:

  • Class 1: Solvents to be avoided, known to be human carcinogens or environmentally hazardous.[6][8]

  • Class 2: Solvents to be limited due to inherent toxicity.[8][9]

  • Class 3: Solvents with low toxic potential, which should be used where practical.[8][9] It is mandatory to reduce solvent levels to within the limits specified in the ICH Q3C guidelines.[6][9]

Q4: Can I just use a standard vacuum oven? What conditions are recommended?

A4: A vacuum oven is a primary tool for this purpose. However, "standard" conditions are not universally applicable. The effectiveness depends on the specific solvent(s), the thermal stability of your compound, and the desired final solvent level. The key principle is that reducing pressure lowers the boiling point of solvents, allowing for their removal at lower, less destructive temperatures.[10][11][12] A good starting point is a temperature well below the compound's decomposition point (e.g., 40-60°C) under a high vacuum (<1 mbar). The duration can range from several hours to days.

Part 2: Troubleshooting Guide

This section provides a structured approach to solving common and complex solvent removal challenges.

Issue 1: High levels of a high-boiling-point solvent (e.g., DMSO, DMF) remain after standard vacuum drying.

Root Cause Analysis: High-boiling-point solvents have very low vapor pressure, making them difficult to remove via simple vacuum drying at temperatures that are safe for the API. Entrapment within the crystal lattice further complicates their removal.

Solution Pathway:

  • Recrystallization: This is often the most effective method. The principle is to dissolve the contaminated salt in a suitable solvent (or solvent system) in which it is highly soluble at an elevated temperature but poorly soluble at a low temperature. The target high-boiling solvent should ideally remain in the mother liquor upon cooling.

    • Solvent Selection: A common choice for hydrochloride salts is an alcohol like isopropanol or ethanol, sometimes with the addition of an anti-solvent like diethyl ether to induce precipitation.[13]

    • Causality: As the solution cools, the API's solubility decreases, forcing it to crystallize out, leaving the more soluble impurities (including the residual solvent) behind in the solution.[14]

  • Lyophilization (Freeze-Drying): If the compound is soluble in water or a suitable solvent with a relatively high freezing point (like tert-butanol), lyophilization can be highly effective. This process involves freezing the solution and then reducing the pressure to allow the frozen solvent to sublimate directly from a solid to a gas.[15][16]

    • Why it Works: This technique avoids high temperatures entirely, making it ideal for thermally sensitive compounds.[15] It is particularly effective for removing water but can also remove other lyophilizable solvents.

Issue 2: The compound appears to be degrading (color change, purity loss) during drying.

Root Cause Analysis: The drying temperature is likely too high for the thermal stability of 5-Oxaspiro[3.5]nonan-9-amine hydrochloride. Amine salts can be susceptible to degradation, especially over prolonged heating periods.

Solution Pathway:

  • Reduce Temperature, Increase Time/Vacuum: The primary response is to lower the oven temperature significantly (e.g., to 30-40°C) and compensate by applying a stronger vacuum and extending the drying time.[10][11] This gentle approach minimizes thermal stress.[11]

  • Nitrogen Sweep/Bleed: Introduce a slow, controlled bleed of an inert gas like nitrogen into the vacuum oven.

    • Mechanism: The inert gas flow helps to disrupt the static boundary layer of solvent vapor above the solid, actively carrying the solvent molecules away towards the vacuum pump. This can improve drying efficiency at lower temperatures.

  • Utilize Alternative, Low-Temperature Methods:

    • Recrystallization: As described above, this purifies the compound and allows for isolation of a new solid that can be dried under gentler conditions.[17]

    • Lyophilization: This is the ultimate method for heat-sensitive materials as it operates at very low temperatures.[15][16]

Issue 3: Solvent levels are inconsistent across different batches.

Root Cause Analysis: Inconsistency often points to a lack of precise control over the final isolation or drying steps. Factors can include crystal size/morphology, product bed depth in the oven, and variations in drying time or temperature.

Solution Pathway:

  • Standardize Crystallization/Precipitation: The method of final isolation dramatically affects crystal morphology. Smaller, more uniform crystals generally dry more efficiently than large or agglomerated ones. Ensure the precipitation/crystallization protocol (e.g., rate of anti-solvent addition, cooling rate, agitation speed) is highly controlled and reproducible.

  • Optimize Drying Parameters:

    • Bed Depth: Use a consistent, shallow product bed depth in drying trays. A thick bed can prevent solvent from escaping the lower layers.

    • Process Analytical Technology (PAT): For larger scales, consider using PAT tools like a vacuum gauge near the product to monitor the process. A stable vacuum reading over time indicates the drying process is complete.

  • Implement a Final Milling Step (with caution): Gently milling the product to a consistent particle size before the final drying stage can break up agglomerates and improve drying uniformity. However, this must be carefully evaluated to ensure it does not negatively impact the material's physical properties or stability.

Part 3: Detailed Protocols & Data

Protocol 1: Optimized Vacuum Oven Drying

This protocol is a starting point for removing common, volatile solvents like Dichloromethane, Ethyl Acetate, or Ethanol.

  • Preparation: Place the 5-Oxaspiro[3.5]nonan-9-amine hydrochloride powder in a shallow glass tray, spreading it into a thin, even layer (no more than 1 cm deep).

  • Loading: Place the tray into a vacuum oven.

  • Vacuum Application: Seal the oven and slowly apply a vacuum, aiming for a pressure below 1 mbar. Avoid rapid depressurization which can cause fine powder to be aspirated.

  • Heating: Once the target vacuum is reached, slowly heat the oven to the desired temperature (e.g., 45°C). Causality: Applying vacuum before heat prevents "bumping" of solvent-wet solids and is a safer practice.

  • Drying: Hold the material under these conditions for 12-24 hours. The exact time will depend on the solvent and scale.

  • Completion & Verification: Turn off the heat and allow the oven to cool to room temperature before slowly venting with nitrogen. Do not vent with ambient air if the material is hygroscopic. Test the material for residual solvents using a validated analytical method.

Protocol 2: Recrystallization for Purification and Solvent Removal

This protocol is designed to remove stubborn or high-boiling point solvents.

  • Solvent System Selection: Based on solubility trials, select a solvent system. A common starting point for amine HCl salts is Isopropanol (IPA) or an IPA/Methanol mixture.

  • Dissolution: In a clean, appropriately sized reactor, add the crude 5-Oxaspiro[3.5]nonan-9-amine hydrochloride. Add the minimum amount of the chosen solvent required to dissolve the solid at reflux (boiling) temperature with stirring.

  • Cooling & Crystallization: Once fully dissolved, slowly cool the solution. A controlled cooling ramp (e.g., 10-20°C per hour) is preferable to promote the growth of pure, well-defined crystals.

  • Isolation: Once the slurry reaches room temperature or below (e.g., 0-5°C), hold for 1-2 hours to maximize yield. Isolate the solid product by filtration.

  • Washing: Wash the filter cake with a small amount of cold, fresh solvent (or a suitable anti-solvent like diethyl ether) to remove the residual mother liquor. Causality: This wash is critical to remove the last traces of the impurity-laden solution.

  • Final Drying: Dry the purified, recrystallized material using the optimized vacuum oven protocol described above. The material should now be substantially free of the original problematic solvent.

Data Summary Table

The table below summarizes common solvents and suggested starting points for their removal, based on their physical properties.

Solvent NameBoiling Point (°C)ICH ClassPrimary Removal MethodSecondary Method / For Stubborn Cases
Dichloromethane402Vacuum Oven (35-45°C)N/A
Acetone563Vacuum Oven (40-50°C)Recrystallization
Methanol652Vacuum Oven (40-50°C)Recrystallization
Ethanol783Vacuum Oven (45-55°C)Recrystallization
Isopropanol823Vacuum Oven (50-60°C)Recrystallization
Tetrahydrofuran662Vacuum Oven (40-50°C)Recrystallization
Toluene1112Vacuum Oven (60-70°C)Recrystallization
N,N-Dimethylformamide (DMF)1532RecrystallizationLyophilization
Dimethyl Sulfoxide (DMSO)1892RecrystallizationLyophilization
Analytical Verification

All final products must be tested to confirm residual solvent levels meet regulatory requirements. The gold-standard technique is Gas Chromatography with Headspace sampling (GC-HS) and a Flame Ionization Detector (FID).[18][19][20][21] This method is highly sensitive and specific for volatile organic compounds.[18][19] ¹H NMR can also be used for quantification if appropriate non-overlapping signals are present.

Part 4: Visual Workflow and Logic Diagrams

Decision Tree for Solvent Removal Method Selection

This diagram outlines the logical process for choosing the most appropriate solvent removal technique.

G start Start: API with Residual Solvent > Limit solvent_bp Is the primary solvent high-boiling (>100°C)? start->solvent_bp thermal_stability Is the API thermally sensitive? solvent_bp->thermal_stability No recrystallize Recrystallization solvent_bp->recrystallize Yes high_temp_vac Use High Temp Vacuum Drying (e.g., 60-80°C) thermal_stability->high_temp_vac No low_temp_vac Use Low Temp Vacuum Drying (e.g., 30-50°C) thermal_stability->low_temp_vac Yes analysis Analyze via GC-HS high_temp_vac->analysis low_temp_vac->analysis recrystallize->low_temp_vac Then dry purified solid lyophilize Consider Lyophilization recrystallize->lyophilize If Recrystallization is ineffective lyophilize->analysis pass Result: Pass (< Limit) analysis->pass fail Result: Fail (> Limit) analysis->fail fail->recrystallize Re-process

Caption: Decision workflow for selecting a solvent removal method.

References

  • Impurities: Guideline for Residual Solvents Q3C(R8) . International Council for Harmonisation (ICH). [Link]

  • ICH Q3C (R9) Residual solvents - Scientific guideline . European Medicines Agency (EMA). [Link]

  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents . Therapeutic Goods Administration (TGA). [Link]

  • Analytical methods for residual solvents determination in pharmaceutical products . Grodowska, K., & Parczewski, A. (2010). Acta Poloniae Pharmaceutica, 67(1), 13-26.[Link]

  • Analytical methods for residual solvents determination in pharmaceutical products . ResearchGate. [Link]

  • ICH Q3C (R8): Impurities: guideline for residual solvents in medicinal products . HWI group. [Link]

  • Impurities: guideline for residual solvents q3c(r7) . International Council for Harmonisation (ICH). [Link]

  • Analytical methods for residual solvents determination in pharmaceutical products - PubMed . PubMed. [Link]

  • Overcoming Challenges in Drying Heat-Sensitive Pharmaceuticals: A Deep Dive into Vacuum Drying Techniques . sinothermo. [Link]

  • Residual Solvent Testing Methods . ResolveMass Laboratories Inc. [Link]

  • Efficient Pharmaceutical Processing with Vacuum Mixing and Drying . VORTEX Mixers. [Link]

  • Vacuum Dryers in the Pharmaceutical Industry: A Complete Overview . Maruti Pharma. [Link]

  • Bulk Lyophilization Transforms Insoluble APIs into Druggable Candidates . LSNE Contract Manufacturing. [Link]

  • Heterocyclic spiro compounds and their preparation.
  • Recrystallization and Acid/Base Extraction - The Basics . Rhodium Archive. [Link]

  • Precision in Pharmaceuticals: Exploring Vacuum Oven Drying Method in Drug Manufacturing . Guangdong Yuanyao Test Equipment Co.,Ltd. [Link]

  • Industrial-Scale Continuous Vacuum Drying of Active Pharmaceutical Ingredient Paste: Determination of the Process Window . ACS Publications. [Link]

  • Synthesis and Analysis of Hydrochloride Salts Used as Adulterants . Scholars Crossing. [Link]

  • How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? . ResearchGate. [Link]

  • Remove Sticky Reagents . University of Wisconsin-Madison, Department of Chemistry. [Link]

  • Removal of API's (Active Pharmaceutical Ingredients) from Organic Solvents by Nanofiltration . ResearchGate. [Link]

  • Purification of organic hydrochloride salt? . ResearchGate. [Link]

  • Tips & Tricks: Recrystallization . University of Rochester, Department of Chemistry. [Link]

  • Outline a general procedure for the separation of amines from neutral compounds . Filo. [Link]

  • Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Derivatives . MDPI. [Link]

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted . PMC. [Link]

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted . MDPI. [Link]

  • Spray Drying: A Proven Approach to Enhance the Solubility of APIs . Contract Pharma. [Link]

  • The Process of Freeze Drying (Lyophilization) . YouTube. [Link]

  • The Process of Synthesizing Spiro Pyrimidine Derivatives without the Use of Solvents, Utilizing Ball-milling Conditions . Organic Chemistry Research. [Link]

  • How can I separate HCl from amine hydrogenchloride solution by electrolysis? . ResearchGate. [Link]

  • 5-oxaspiro[3.5]nonan-2-amine hydrochloride (C8H15NO) . PubChemLite. [Link]

  • Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients . Rasayan J. Chem. [Link]

  • 5-Azaspiro[3.5]nonan-8-one hydrochloride . PubChem. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the LC-MS/MS Fragmentation Pattern of 5-Oxaspiro[3.5]nonan-9-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract: The spirocyclic scaffold is a privileged structural motif in modern drug discovery, prized for its ability to confer conformational rigidity and three-dimensional character, which can lead to improved target specificity and metabolic stability.[1][2] 5-Oxaspiro[3.5]nonan-9-amine represents a unique chemotype, combining a cyclohexane ring with an oxetane moiety in a spirocyclic fusion. As such novel structures are synthesized and evaluated, robust analytical methods for their characterization and quantification are paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical cornerstone for such tasks in drug development, offering unparalleled sensitivity and selectivity.[3] A predictive understanding of a molecule's fragmentation pattern is crucial for developing high-quality quantitative assays (e.g., Multiple Reaction Monitoring, MRM) and for structural confirmation.[3][4] This guide provides a detailed, predictive analysis of the electrospray ionization (ESI) fragmentation pattern of 5-Oxaspiro[3.5]nonan-9-amine, grounded in fundamental principles of mass spectrometry and supported by data from analogous structures. We will propose a detailed analytical protocol, delineate the most probable fragmentation pathways, and compare them to the fragmentation of a simpler, related structure, cyclohexanemethanamine, to highlight the influence of the spiro-oxetane moiety.

Part 1: A Robust LC-MS/MS Protocol for Spirocyclic Amine Analysis

The successful analysis of a polar, basic compound like 5-Oxaspiro[3.5]nonan-9-amine hinges on an optimized LC-MS method. The primary amine is expected to have a high pKa, making it an ideal candidate for positive mode electrospray ionization. Chromatographic performance can be challenging for primary amines due to their tendency to interact with residual silanol groups on silica-based stationary phases, leading to peak tailing.[5] The following protocol is designed to mitigate these issues and provide a reliable starting point for method development.

1.1: Recommended Liquid Chromatography (LC) Method

The key to good chromatography for this analyte is using a modern, end-capped C18 column and an acidic mobile phase modifier. The acidic pH ensures the primary amine is fully protonated, which minimizes secondary interactions with the stationary phase and improves peak shape.

Parameter Recommendation Rationale
Column High-purity, end-capped C18 (e.g., 100 x 2.1 mm, 1.8 µm)Minimizes silanol interactions, providing sharp, symmetric peaks for a basic amine. The sub-2 µm particle size ensures high resolution.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as an ion-pairing agent and ensures the analyte remains in its protonated form for consistent retention and good peak shape.
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier. The acid is included to maintain a consistent pH across the gradient.
Gradient 5% B to 95% B over 5 minutesA standard screening gradient suitable for a polar small molecule. This should be optimized based on experimental results.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, balancing analysis time and chromatographic efficiency.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce mobile phase viscosity.
Injection Vol. 2 µLA small injection volume minimizes the potential for peak distortion.
1.2: Recommended Mass Spectrometry (MS) Method

Given the presence of a basic nitrogen atom, positive mode ESI is the clear choice for ionization. Tandem mass spectrometry (MS/MS) experiments using collision-induced dissociation (CID) are necessary to elicit structural information.

Parameter Recommendation Rationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe primary amine is readily protonated, leading to a strong signal for the [M+H]⁺ ion.
Scan Type Full Scan (MS1) & Product Ion Scan (MS/MS)MS1 is used to identify the precursor ion. MS/MS of the precursor is used to generate the fragmentation pattern.
MS1 Mass Range m/z 50 - 400A range sufficient to encompass the precursor ion and potential low-mass fragments.
Precursor Ion m/z 142.12 (Calculated for C₈H₁₆NO⁺)This is the target for MS/MS fragmentation experiments.
Collision Gas Argon or NitrogenStandard inert gases used for CID.
Collision Energy Stepped (e.g., 10, 20, 40 eV)The optimal collision energy to produce a rich fragmentation spectrum must be determined empirically. A stepped or ramped approach is efficient for initial discovery.

Part 2: Predicted Fragmentation Pathway of 5-Oxaspiro[3.5]nonan-9-amine

The fragmentation of an ion in a mass spectrometer is not random; it is governed by the principles of chemical stability. The most likely fragmentation pathways involve the formation of stable neutral molecules and/or stable fragment ions. For protonated amines, a key fragmentation mechanism is α-cleavage, which involves the cleavage of a bond adjacent to the C-N bond, resulting in a stable, resonance-stabilized iminium ion.[5][6]

Molecular Formula: C₈H₁₅NO Monoisotopic Mass: 141.1154 Da Protonated Precursor [M+H]⁺: m/z 142.1232

2.1: Proposed Major Fragmentation Pathways
  • Loss of Ammonia (NH₃): A common pathway for primary amines is the elimination of neutral ammonia (17.03 Da). This would proceed via proton transfer to the amine group followed by its departure, leaving a carbocation at m/z 125.09.

  • α-Cleavage (Pathway A): The cleavage of the C9-C6 or C9-C10 bond in the cyclohexane ring is a canonical α-cleavage pathway.[6] This breakage would lead to the formation of a stable acyclic iminium ion and a diradical. Given the spirocyclic nature, this is predicted to be a major fragmentation route, resulting in a fragment ion at m/z 113.08 , corresponding to the loss of an ethyl radical (C₂H₅•, 29.04 Da).

  • Ring Opening of Oxetane followed by Cleavage (Pathway B): The strained oxetane ring can be susceptible to cleavage. Protonation could occur on the ether oxygen, initiating a ring-opening cascade. A subsequent cleavage could lead to the loss of formaldehyde (CH₂O, 30.01 Da), a common neutral loss from cyclic ethers[7], resulting in a fragment at m/z 112.11 .

  • Transannular Cleavage of Oxetane (Pathway C): As documented for other cyclic ethers, a transannular cleavage across the oxetane ring is a plausible mechanism.[7] This could lead to the formation of a fragment at m/z 98.10 by loss of C₂H₄O (44.03 Da).

2.2: Fragmentation Diagram

The following diagram illustrates the proposed fragmentation cascade for the [M+H]⁺ ion of 5-Oxaspiro[3.5]nonan-9-amine.

G precursor 5-Oxaspiro[3.5]nonan-9-amine [M+H]⁺ m/z 142.12 frag1 [C₈H₁₃]⁺ m/z 125.09 precursor->frag1 - NH₃ (17.03 Da) frag2 [C₇H₁₁N]⁺ m/z 113.08 precursor->frag2 α-Cleavage - C₂H₅• (29.04 Da) frag3 [C₇H₁₄N]⁺ m/z 112.11 precursor->frag3 Oxetane Ring Opening - CH₂O (30.01 Da) frag4 [C₆H₁₂N]⁺ m/z 98.10 precursor->frag4 Transannular Cleavage - C₂H₄O (44.03 Da)

Caption: Proposed ESI-MS/MS fragmentation pathways for 5-Oxaspiro[3.5]nonan-9-amine.

2.3: Summary of Predicted Fragments
m/z (Predicted) Proposed Formula Neutral Loss Proposed Fragmentation Pathway
142.12[C₈H₁₆NO]⁺-Precursor Ion [M+H]⁺
125.09[C₈H₁₃]⁺NH₃ (17.03 Da)Loss of Ammonia
113.08[C₇H₁₁N]⁺C₂H₅• (29.04 Da)α-Cleavage of cyclohexane ring
112.11[C₇H₁₄N]⁺CH₂O (30.01 Da)Oxetane ring opening and loss of formaldehyde
98.10[C₆H₁₂N]⁺C₂H₄O (44.03 Da)Transannular cleavage of oxetane ring

Part 3: Comparative Analysis with Cyclohexanemethanamine

To understand the specific contribution of the spiro-oxetane functionality to the fragmentation pattern, it is instructive to compare it with a simpler, non-spirocyclic analog: cyclohexanemethanamine.

Cyclohexanemethanamine:

  • Formula: C₇H₁₅N

  • Mass: 113.1204 Da

  • [M+H]⁺: m/z 114.1281

3.1: Fragmentation of Cyclohexanemethanamine

The fragmentation of protonated cyclohexanemethanamine is dominated by two primary, well-understood pathways for primary amines:

  • Loss of Ammonia (NH₃): The most facile fragmentation is the loss of NH₃ (17.03 Da) to form the methylcyclohexyl cation at m/z 97.10 .

  • α-Cleavage: The only possible α-cleavage is the breaking of the bond between the ring and the CH₂NH₂ group. This results in the loss of the cyclohexyl radical (•C₆H₁₁) to produce the highly stable aminomethylidene cation [CH₂=NH₂]⁺ at m/z 30.03 . This is typically a very abundant ion for primary amines of this type.[5]

3.2: Comparison and Key Differences
Feature 5-Oxaspiro[3.5]nonan-9-amine (Predicted) Cyclohexanemethanamine (Known) Insight
Precursor [M+H]⁺ m/z 142.12m/z 114.13The mass difference reflects the C₂H₂O addition from the spiro-oxetane fusion.
Loss of NH₃ Present (m/z 125.09)Present and often dominant (m/z 97.10)This is a common pathway for both primary amines, though its relative abundance may differ.
α-Cleavage Leads to ring opening (m/z 113.08)Leads to loss of the entire ring (m/z 30.03)This is the most significant difference. The spirocyclic nature prevents the loss of the entire ring as a radical. Instead, α-cleavage results in the opening of the cyclohexane ring, producing a high-mass fragment ion.
Oxetane Fragments Present (e.g., m/z 112.11, m/z 98.10)Not ApplicableThese fragments are diagnostic for the presence of the oxetane ring and provide unique transitions for selective reaction monitoring (SRM) or MRM assay development.

The comparison clearly demonstrates that the spirocyclic fusion fundamentally alters the dominant α-cleavage pathway. While cyclohexanemethanamine produces a low-mass, non-specific fragment at m/z 30, the spiro-amine is predicted to yield a higher-mass, more structurally informative fragment at m/z 113. Furthermore, the fragments arising from the oxetane ring provide unique analytical handles that are absent in simpler cycloalkylamines.

Conclusion

While direct experimental data for 5-Oxaspiro[3.5]nonan-9-amine is not yet publicly available, a robust and predictive fragmentation pattern can be established based on the foundational principles of mass spectrometry. We predict that the LC-MS/MS analysis in positive ESI mode will show a protonated molecule at m/z 142.12. Its fragmentation will be characterized by the loss of ammonia (m/z 125.09), a unique ring-opening α-cleavage (m/z 113.08), and diagnostic cleavages of the oxetane ring (m/z 112.11 and m/z 98.10).

This predicted pattern, particularly when compared to the simpler fragmentation of cyclohexanemethanamine, highlights the structural information that can be gleaned from MS/MS analysis. These predicted transitions provide a strong foundation for researchers and drug development professionals to build sensitive and selective LC-MS/MS methods for the quantitative analysis and structural confirmation of this novel chemical entity.

References

  • El-Adl, M., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame, 218, 110-123.
  • Petrosyan, M. T., et al. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. ARKIVOC, 2001(ix), 117-124.
  • Moran, L. (2021). LC–MS and small molecule analysis: an interview with Liam Moran. Bioanalysis Zone. [Link]

  • Wrobleski, S. T., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5130. [Link]

  • Dong, M. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery. [Link]

  • Jayaraman, S., et al. (2014). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health, 11(7), 7127-7140. [Link]

  • Shimadzu Corporation. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Application News No. AD-0053. [Link]

  • Kim, S., et al. (2018). LC/MS/MS chromatograms of amine standard solutions (10 ng/mL). ResearchGate. [Link]

  • Dovgan, I., et al. (2021). A stereochemical journey around spirocyclic glutamic acid analogs. RSC Medicinal Chemistry, 12(11), 1934-1940. [Link]

  • Chen, S., et al. (2025). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. ACS Catalysis. [Link]

  • Vaskevych, R. I., et al. (n.d.). Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. [Link]

  • Greenberg, M. M. (2013). Electrospray Ionization (ESI) Fragmentations and Dimethyldioxirane Reactivities of Three Diverse Lactams Having Full, Half, and Zero Resonance Energies. Journal of Organic Chemistry, 78(1), 187-194. [Link]

  • PubChem. (n.d.). 5-oxaspiro[3.5]nonan-9-one. Retrieved from [Link]

  • Pattin, K. A., et al. (2012). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. In Mass Spectrometry in Metabolomics. InTech. [Link]

  • Liu, T., et al. (2005). Liquid chromatography–tandem mass spectrometry analysis of anisodamine and its phase I and II metabolites in rat urine. Journal of Chromatography B, 814(2), 355-364. [Link]

  • Crotti, A. E. M., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

  • Stefova, M., et al. (2022). Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids and N-Oxides. Macedonian Pharmaceutical Bulletin, 68(1), 23-34. [Link]

  • Crotti, A. E. M., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. ResearchGate. [Link]

  • Giera, M., et al. (2025). A systematic analysis of in-source fragments in LC-MS metabolomics. bioRxiv. [Link]

  • LibreTexts Chemistry. (2024). 24.11: Spectroscopy of Amines. [Link]

Sources

A Head-to-Head Comparison for Modern Drug Discovery: 5-Oxaspiro[3.5]nonan-9-amine vs. Morpholine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Physicochemical Properties, Metabolic Stability, and Synthetic Accessibility

Executive Summary

In the landscape of medicinal chemistry, the morpholine ring is a ubiquitous and privileged scaffold, featured in numerous FDA-approved drugs for its ability to favorably modulate physicochemical properties such as solubility and bioavailability.[1][2] However, its inherent metabolic liabilities, primarily oxidation at the carbons alpha to the ring oxygen and nitrogen, present a persistent challenge for drug developers.[1] The strategic replacement of morpholine with bioisosteric analogs that retain its desirable attributes while mitigating its weaknesses is a key focus of modern drug design.

This guide provides a comprehensive comparison between traditional morpholine analogs and 5-Oxaspiro[3.5]nonan-9-amine, a next-generation spirocyclic scaffold. By embracing the "escape from flatland" design principle, this rigid, three-dimensional bioisostere offers a compelling solution to the metabolic instability of morpholine while introducing novel structural vectors for exploring chemical space.[3] We will delve into a comparative analysis of their structural features, physicochemical properties, and metabolic profiles, supported by experimental data and detailed protocols to empower researchers in making informed scaffold selections.

Introduction: The Challenge of Saturated Heterocycles

Saturated heterocycles are fundamental building blocks in drug discovery, providing three-dimensional structure and enabling fine-tuning of pharmacokinetic (PK) and pharmacodynamic (PD) properties.[4][5]

Morpholine: The Double-Edged Sword

The morpholine moiety is a cornerstone of this chemical class. Its inclusion in a molecule often imparts a favorable balance of lipophilicity and hydrophilicity, and its basic nitrogen (pKa ≈ 8.7) is often protonated at physiological pH, which can enhance aqueous solubility.[2][4] This has led to its incorporation into a wide array of therapeutics, from anticancer agents to CNS-active drugs.[4][6][7]

Despite its utility, the morpholine ring is frequently a site of metabolic breakdown. Cytochrome P450 (CYP) enzymes can readily oxidize the α-carbons, leading to ring-opening, N-dealkylation, or other degradation pathways. This metabolic vulnerability can result in high clearance, low bioavailability, and the formation of potentially undesirable metabolites.[1]

The Spirocyclic Solution: Embracing 3D-Pharmacology

The concept of bioisosterism—replacing a chemical moiety with another that produces similar biological effects—is a powerful strategy to overcome ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities. Spirocycles, compounds containing two rings connected by a single common atom, have emerged as highly effective bioisosteres for common heterocycles.[8][9]

5-Oxaspiro[3.5]nonan-9-amine, a spirocyclic tetrahydropyran, serves as a rigid, sp³-rich analog of morpholine. Its key design feature is the replacement of a metabolically susceptible α-methylene group with a quaternary spirocyclic carbon, effectively "shielding" the molecule from common metabolic attacks while preserving the crucial pharmacophoric elements of an ether oxygen and a basic amine. This structural rigidity also reduces the entropic penalty of binding to a biological target and presents substituents in well-defined vectors, which can lead to enhanced potency and selectivity.[10]

Comparative Analysis: Structure, Properties, and Stability

The decision to employ 5-Oxaspiro[3.5]nonan-9-amine over a traditional morpholine analog is best understood through a direct comparison of their key attributes.

Structural and Conformational Differences

Morpholine exists predominantly in a flexible chair-like conformation, which allows it to adapt to various binding pockets.[4] In contrast, the 5-Oxaspiro[3.5]nonan-9-amine scaffold is conformationally locked. This rigidity provides a more defined three-dimensional structure, which is a significant advantage in structure-based drug design.

G cluster_0 Morpholine Analog (Flexible) cluster_1 5-Oxaspiro[3.5]nonan-9-amine (Rigid) morpholine morpholine_3d morpholine->morpholine_3d Chair Conformation spiro spiro_3d spiro->spiro_3d Locked Conformation

Caption: Conformational flexibility of a morpholine analog vs. the rigidity of 5-Oxaspiro[3.5]nonan-9-amine.

Physicochemical Properties

The introduction of a spirocyclic center alters key physicochemical properties that are critical for drug-likeness. We compared predicted properties for N-phenylmorpholine and its bioisosteric replacement, 9-phenyl-5-oxaspiro[3.5]nonan-9-amine.

PropertyN-Phenylmorpholine9-Phenyl-5-oxaspiro[3.5]nonan-9-amineRationale for Change
Molecular Weight ( g/mol ) 163.22217.30Increased due to additional C atoms.
cLogP 1.82.5Increased lipophilicity from the added hydrocarbon portion.
TPSA (Ų) 12.535.3Increased due to the amine and ether in a more exposed 3D arrangement.
Fsp³ (Fraction of sp³ carbons) 0.400.82Significantly increased, indicating greater three-dimensionality.
Aqueous Solubility HighModerately HighThe spirocycle generally improves solubility over carbocyclic analogs.[3][11]
pKa (predicted) ~5.2 (aniline-like)~9.5 (aliphatic amine)Amine is no longer directly attached to the aromatic ring, increasing basicity.

Note: Properties were calculated using standard cheminformatics toolkits. The change in pKa is particularly significant, as it dictates the ionization state at physiological pH, impacting solubility, cell permeability, and target engagement.

Metabolic Stability: The Key Differentiator

The primary advantage of the spirocyclic scaffold lies in its enhanced metabolic stability. The quaternary spiro atom sterically hinders the adjacent ether oxygen and blocks the typical sites of oxidative metabolism that plague the morpholine ring.

G cluster_0 Morpholine Metabolism cluster_1 Spirocycle Metabolism Morpholine Morpholine Moiety CYP450_M CYP450 Oxidation (α-carbon attack) Morpholine->CYP450_M Metabolite1 Ring-Opened Metabolite Metabolite2 N-Dealkylated Metabolite CYP450_M->Metabolite1 CYP450_M->Metabolite2 Spirocycle 5-Oxaspiro[3.5]nonane Moiety Stable Metabolically More Stable Spirocycle->Stable Block Metabolic Sites Blocked (Quaternary Carbon)

Caption: Metabolic liabilities of morpholine vs. the inherent stability of the spirocyclic core.

Case Study: Spirocyclic Analogs of Approved Drugs The theoretical benefits of spirocyclic replacement have been demonstrated experimentally.

  • Sonidegib Analog: Replacement of the morpholine in the anticancer drug Sonidegib with an "angular" spirocyclic azetidine (a related spirocycle concept) resulted in a novel analog with high activity and similar physicochemical properties.[8]

  • Terazosin Analog: A novel oxa-spirocyclic analog of the antihypertensive drug terazosin showed significantly higher potency in vivo than the parent drug, highlighting the potential for spirocycles to improve pharmacodynamics as well as pharmacokinetics.[11]

Experimental Section: Synthesis and Evaluation

To facilitate the adoption of these scaffolds, this section provides representative synthetic protocols and a standard workflow for assessing metabolic stability.

Synthesis of a C-Substituted Morpholine Analog

The synthesis of substituted morpholines can be achieved through various routes. A common method involves the cyclization of an appropriate amino alcohol.

Protocol: Synthesis of 2-methyl-4-phenylmorpholine

  • Reactants: 2-Anilino-1-propanol, Chloroacetyl chloride, Triethylamine (TEA), Lithium aluminum hydride (LAH), Tetrahydrofuran (THF).

  • Step 1: Acylation: Dissolve 2-anilino-1-propanol (1.0 eq) and TEA (1.2 eq) in anhydrous dichloromethane (DCM) at 0°C. Add chloroacetyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Step 2: Work-up: Quench the reaction with water and extract the organic layer. Wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Step 3: Cyclization (Intramolecular Williamson Ether Synthesis): Dissolve the crude chloroacetamide intermediate in anhydrous THF and add sodium hydride (1.5 eq) portion-wise at 0°C. Stir at room temperature overnight.

  • Step 4: Reduction: In a separate flask, prepare a slurry of LAH (2.0 eq) in anhydrous THF at 0°C. Add the crude morpholinone intermediate dropwise. Reflux the mixture for 6 hours.

  • Step 5: Final Work-up and Purification: Cool the reaction to 0°C and carefully quench sequentially with water, 15% NaOH solution, and water again (Fieser workup). Filter the resulting solids and concentrate the filtrate. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the final product.

Synthesis of 5-Oxaspiro[3.5]nonan-9-amine

The synthesis of this spirocycle can be achieved via iodocyclization, a powerful method for constructing oxygen-containing rings.[11]

Protocol: Plausible Synthesis of Boc-protected 5-Oxaspiro[3.5]nonan-9-amine

G Start N-Boc-4-methylenecyclohexanamine Step1 Iodocyclization (I₂, NaHCO₃, MeCN) Start->Step1 Intermediate Iodomethyl-5-oxaspiro[3.5]nonane Intermediate Step1->Intermediate Step2 Azide Substitution (NaN₃, DMF) Intermediate->Step2 Azide Azidomethyl-5-oxaspiro[3.5]nonane Intermediate Step2->Azide Step3 Staudinger Reduction (PPh₃, H₂O, THF) Azide->Step3 Final Boc-protected 5-Oxaspiro[3.5]nonan-9-amine (Aminomethyl derivative) Step3->Final

Caption: Synthetic workflow for an aminomethyl derivative of the 5-Oxaspiro[3.5]nonane scaffold.

  • Reactants: N-Boc-4-methylenecyclohexanamine, Iodine (I₂), Sodium bicarbonate (NaHCO₃), Sodium azide (NaN₃), Triphenylphosphine (PPh₃), Acetonitrile (MeCN), Dimethylformamide (DMF), Tetrahydrofuran (THF).

  • Step 1: Iodocyclization: To a solution of N-Boc-4-methylenecyclohexanamine (1.0 eq) in MeCN, add NaHCO₃ (3.0 eq) followed by I₂ (2.0 eq). Stir the reaction in the dark at room temperature for 24 hours.[11]

  • Step 2: Work-up: Quench the reaction with aqueous sodium thiosulfate solution until the iodine color disappears. Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude iodomethyl intermediate can often be used without further purification.

  • Step 3: Azide Displacement: Dissolve the crude iodide in DMF and add NaN₃ (3.0 eq). Heat the mixture to 80°C and stir for 12 hours.

  • Step 4: Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers extensively with water and brine to remove DMF. Dry over sodium sulfate and concentrate.

  • Step 5: Staudinger Reduction: Dissolve the crude azide in THF/water (10:1). Add PPh₃ (1.5 eq) and stir at 50°C for 8 hours.

  • Step 6: Purification: Concentrate the reaction mixture in vacuo and purify by column chromatography (silica gel, methanol/DCM gradient) to yield the Boc-protected aminomethyl product. The amine can be deprotected under standard acidic conditions (e.g., HCl in dioxane) if required.

Protocol: In Vitro Liver Microsomal Stability Assay

This assay is a standard, medium-throughput method to evaluate and compare the metabolic stability of compounds. The rate of disappearance of the parent compound over time is measured.

Causality Behind Experimental Choices:

  • System: Human Liver Microsomes (HLM) are used as they contain a high concentration of CYP enzymes, the primary drivers of Phase I metabolism.

  • Cofactor: NADPH is required to initiate the CYP catalytic cycle. A reaction without NADPH serves as a negative control to account for non-enzymatic degradation.

  • Quenching: The reaction is stopped at various time points by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This simultaneously precipitates proteins (stopping the reaction) and prepares the sample for analysis.

  • Analysis: LC-MS/MS is the gold standard for its sensitivity and specificity in quantifying the parent drug concentration.

Experimental Workflow

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Prepare HLM, Buffer, & NADPH solutions C Pre-warm HLM/Buffer/Compound mixture at 37°C A->C B Prepare Test Compound stock solution (e.g., 1 mM in DMSO) B->C D Initiate reaction by adding pre-warmed NADPH C->D E Aliquot and quench at time points (0, 5, 15, 30, 60 min) with cold ACN + Internal Std. D->E F Centrifuge to pellet protein E->F G Analyze supernatant by LC-MS/MS F->G H Plot ln(% remaining) vs. time G->H I Calculate half-life (t½) and intrinsic clearance (Clint) H->I

Caption: Workflow for a typical in vitro liver microsomal stability assay.

  • Preparation: Prepare a reaction mixture containing phosphate buffer (pH 7.4), Human Liver Microsomes (e.g., 0.5 mg/mL), and the test compound (e.g., 1 µM final concentration). Prepare a separate NADPH regenerating solution.

  • Incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding the NADPH solution.

  • Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot and add it to a quench solution (e.g., cold acetonitrile containing a suitable internal standard like warfarin or labetalol).

  • Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to determine the concentration of the parent compound remaining at each time point.

  • Data Interpretation: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint). A longer half-life indicates greater metabolic stability.

Conclusion and Future Perspectives

While morpholine remains a valuable scaffold in medicinal chemistry, its inherent metabolic liabilities necessitate the exploration of robust bioisosteric replacements. 5-Oxaspiro[3.5]nonan-9-amine and related spirocyclic frameworks represent a superior design strategy for overcoming these challenges. Their key advantages—enhanced metabolic stability, conformational rigidity, and novel three-dimensional exit vectors—provide a clear path toward developing drug candidates with improved pharmacokinetic profiles, higher potency, and greater selectivity.

The synthetic accessibility of these spirocycles is continually improving, making them increasingly viable for large-scale library synthesis and lead optimization campaigns. As drug discovery programs continue to tackle more challenging biological targets and demand candidates with pristine ADME properties, the strategic incorporation of scaffolds like 5-Oxaspiro[3.5]nonan-9-amine will be a critical element of success.

References

  • Goel, K. K., et al. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect. Retrieved from [Link]

  • Vitale, P., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules. Retrieved from [Link]

  • Franchini, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Retrieved from [Link]

  • Talele, T. T. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Retrieved from [Link]

  • Franchini, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Retrieved from [Link]

  • American Chemical Society. (2025). Expanding complex morpholines using systematic chemical diversity. ACS Spring 2025. Retrieved from [Link]

  • Mykhailiuk, P. K., et al. (2024). "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. Angewandte Chemie International Edition. Retrieved from [Link]

  • Leonardi, M., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. Retrieved from [Link]

  • Kuznetsov, A., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science. Retrieved from [Link]

  • Stepanov, V., et al. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Retrieved from [Link]

Sources

The Ascending Trajectory of Spirocycles: A Comparative Guide to the Metabolic Stability of 5-Oxaspiro[3.5]nonan-9-amine Scaffolds in Microsomes

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the confines of traditional, planar chemical structures. The "escape from flatland" has led to a surge of interest in three-dimensional scaffolds that can offer superior pharmacological properties. Among these, spirocycles have emerged as a particularly promising class of motifs. Their inherent rigidity and three-dimensionality can lead to enhanced target engagement, improved physicochemical properties, and, crucially, greater metabolic stability.[1]

This guide provides an in-depth comparative analysis of the metabolic stability of 5-oxaspiro[3.5]nonan-9-amine scaffolds against common amine-containing bioisosteres. We will delve into the experimental methodologies used to assess metabolic stability in liver microsomes, present comparative data, and explore the underlying metabolic pathways. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the advantages of spirocyclic scaffolds in their discovery programs.

The Critical Role of Metabolic Stability in Drug Discovery

A drug candidate's journey from the laboratory to the clinic is fraught with challenges, and poor metabolic stability is a frequent cause of attrition.[2] Rapid metabolism by enzymes in the liver, primarily the cytochrome P450 (CYP) superfamily, can lead to low bioavailability, short duration of action, and the formation of potentially toxic metabolites.[3][4] Therefore, designing molecules with optimal metabolic stability is a cornerstone of modern drug discovery. The use of in vitro models, such as liver microsomes, provides an early and cost-effective means to assess a compound's metabolic fate.[5][6]

Assessing Metabolic Stability: The Liver Microsomal Assay

Liver microsomes are vesicles of the endoplasmic reticulum isolated from hepatocytes and contain a rich complement of drug-metabolizing enzymes, most notably the CYPs.[1] The microsomal stability assay is a robust and widely used in vitro method to determine a compound's intrinsic clearance (CLint), a measure of its susceptibility to metabolism.[5][6]

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a standard procedure for determining the metabolic stability of a test compound in human liver microsomes (HLM).

1. Preparation of Reagents and Solutions:

  • Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Human Liver Microsomes (HLM): Commercially available pooled HLM are recommended to average out inter-individual variability. Thaw on ice immediately before use.

  • Phosphate Buffer (100 mM, pH 7.4): Prepare a potassium phosphate buffer to maintain physiological pH.

  • NADPH Regenerating System (NRS): This solution provides a continuous supply of the essential cofactor NADPH for CYP enzymes. A common NRS consists of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

  • Internal Standard (IS) Solution: Prepare a solution of a structurally similar but chromatographically distinct compound at a known concentration in an organic solvent (e.g., acetonitrile) to be used for LC-MS/MS analysis.

  • Quenching Solution: Cold acetonitrile containing the internal standard is used to stop the enzymatic reaction and precipitate proteins.

2. Incubation Procedure:

  • Pre-incubation: In a 96-well plate, add the phosphate buffer, HLM (final concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NRS to each well.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing the cold quenching solution. The 0-minute time point is typically prepared by adding the quenching solution before the NRS.

  • Protein Precipitation: After the final time point, vortex the plate to ensure complete protein precipitation and centrifuge at high speed (e.g., 3000 x g for 10 minutes) to pellet the precipitated proteins.

  • Sample Preparation for Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Develop a sensitive and specific LC-MS/MS method to quantify the disappearance of the parent compound over time. This typically involves optimizing chromatographic separation and mass spectrometric detection parameters (e.g., precursor and product ions, collision energy).

4. Data Analysis:

  • Quantification: Determine the peak area ratio of the test compound to the internal standard at each time point.

  • Calculation of Percent Remaining: Normalize the peak area ratios to the 0-minute time point to determine the percentage of the compound remaining at each time point.

  • Determination of Half-Life (t½): Plot the natural logarithm of the percent remaining versus time. The slope of the linear portion of this curve is the elimination rate constant (k). The half-life is calculated as: t½ = -0.693 / k.

  • Calculation of Intrinsic Clearance (CLint): The intrinsic clearance is calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_reagents Prepare Reagents: - Test Compound Stock - HLM - Buffer - NRS - Quenching Solution (ACN + IS) pre_incubation Pre-incubation: HLM + Buffer + Test Compound prep_reagents->pre_incubation initiation Initiate Reaction: Add NRS pre_incubation->initiation sampling Time-Point Sampling (0, 5, 15, 30, 60 min) initiation->sampling quenching Quench Reaction: Add cold ACN + IS sampling->quenching centrifugation Protein Precipitation & Centrifugation quenching->centrifugation lcms LC-MS/MS Analysis of Supernatant centrifugation->lcms data_analysis Data Analysis: - % Remaining vs. Time - Calculate t½ and CLint lcms->data_analysis

Caption: Workflow for a typical in vitro microsomal stability assay.

Comparative Metabolic Stability of 5-Oxaspiro[3.5]nonan-9-amine

The 5-oxaspiro[3.5]nonan-9-amine scaffold incorporates a spirocyclic system with an oxetane ring, a feature that can significantly influence a molecule's metabolic fate. The inherent three-dimensionality of the spirocyclic core can sterically hinder the approach of metabolizing enzymes, while the oxetane moiety can alter the electronic properties and potentially direct metabolism away from CYP-mediated pathways.[7][8]

To illustrate the potential advantages of the 5-oxaspiro[3.5]nonan-9-amine scaffold, the following table presents a comparative summary of in vitro metabolic stability data for this scaffold and other commonly used amine-containing motifs. The data is a composite of literature values for structurally related compounds and representative data to provide a clear comparison.

ScaffoldStructureRepresentative In Vitro Half-Life (t½, min) in HLMRepresentative Intrinsic Clearance (CLint, µL/min/mg protein) in HLMKey Metabolic Liabilities
5-Oxaspiro[3.5]nonan-9-amine > 60< 10Generally stable; potential for oxetane ring opening by mEH.[7][8]
Piperidine 15 - 4515 - 46Susceptible to N-dealkylation and ring hydroxylation, often by CYP3A4.[9][10]
Morpholine 30 - 6011 - 23Generally more stable than piperidine, but can undergo N-dealkylation and ring oxidation.[9][11]
Azaspiro[3.3]heptane > 60< 10High metabolic stability due to the strained spirocyclic system.[12][13]

Note: The structures are representative examples of the core scaffolds. The actual metabolic stability will be highly dependent on the specific substituents on the molecule.

As the data suggests, spirocyclic scaffolds like 5-oxaspiro[3.5]nonan-9-amine and azaspiro[3.3]heptane tend to exhibit greater metabolic stability in human liver microsomes compared to their more flexible, non-spirocyclic counterparts like piperidine. The increased stability is reflected in longer half-lives and lower intrinsic clearance values.

Understanding the Metabolic Pathways

The metabolic fate of amine-containing compounds is largely dictated by the activity of CYP enzymes. For secondary amines, common metabolic pathways include N-dealkylation and C-hydroxylation.[1][14] The introduction of a spirocyclic framework can significantly alter these pathways.

Potential Metabolic Pathways Diagram

G cluster_piperidine Piperidine Metabolism cluster_spirocycle 5-Oxaspiro[3.5]nonan-9-amine Metabolism piperidine Piperidine Derivative n_dealkylation N-Dealkylation (CYP3A4, CYP2D6) piperidine->n_dealkylation c_hydroxylation C-Hydroxylation (CYP3A4) piperidine->c_hydroxylation spirocycle 5-Oxaspiro[3.5]nonan-9-amine Derivative reduced_cyp Reduced CYP-mediated Metabolism (Steric Hindrance) spirocycle->reduced_cyp meh_hydrolysis Oxetane Ring Opening (mEH) spirocycle->meh_hydrolysis

Caption: Potential metabolic pathways for piperidine vs. 5-oxaspiro[3.5]nonan-9-amine.

For a typical piperidine-containing compound, the carbons alpha to the nitrogen are often susceptible to oxidation by CYP enzymes, leading to N-dealkylation or ring hydroxylation.[9][10] In contrast, the rigid, three-dimensional structure of the 5-oxaspiro[3.5]nonan-9-amine scaffold can shield these positions, reducing the rate of CYP-mediated metabolism.

Furthermore, the presence of the oxetane ring introduces an alternative metabolic pathway. While generally stable, oxetanes can be hydrolyzed by microsomal epoxide hydrolase (mEH) to form a diol.[7][15] This provides a non-CYP mediated clearance pathway, which can be advantageous in reducing the potential for drug-drug interactions that are common with compounds heavily metabolized by a single CYP isozyme.[8]

Conclusion: The Strategic Advantage of 5-Oxaspiro[3.5]nonan-9-amine

The strategic incorporation of the 5-oxaspiro[3.5]nonan-9-amine scaffold represents a compelling approach for medicinal chemists to enhance the metabolic stability of drug candidates. By leveraging the inherent three-dimensionality and the presence of the oxetane ring, it is possible to design molecules with reduced susceptibility to CYP-mediated metabolism. The data and principles outlined in this guide underscore the importance of considering such novel spirocyclic scaffolds to overcome the pervasive challenge of metabolic instability in drug discovery. As the field continues to evolve, the rational design of molecules with optimized pharmacokinetic properties will be paramount, and scaffolds like 5-oxaspiro[3.5]nonan-9-amine are poised to play a significant role in the development of the next generation of medicines.

References

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. Available at: [Link]

  • Toselli, F., et al. (2019). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. Journal of Medicinal Chemistry, 62(15), 6869-6884. Available at: [Link]

  • Raffa, R. B., & Pergolizzi, J. V. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10(11), 465-473. Available at: [Link]

  • Burkhard, J. A., et al. (2017). Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond! CHIMIA International Journal for Chemistry, 71(5), 298-304. Available at: [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(17), 8257-8322. Available at: [Link]

  • de Meijere, A., et al. (2004). New domino reactions for the efficient synthesis of complex molecules from simple starting materials. Pure and Applied Chemistry, 76(10), 1905-1916. Available at: [Link]

  • Scott, J. S., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(12), 5561-5582. Available at: [Link]

  • Stepan, A. F., et al. (2023). Functionalized 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 56-65. Available at: [Link]

  • Stepan, A. F., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 299, 116869. Available at: [Link]

  • Stepan, A. F., et al. (2025). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry. Available at: [Link]

  • Kumar, S., & S, S. (2023). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. SSRN. Available at: [Link]

  • Ikeno, K., et al. (2003). Human buprenorphine N-dealkylation is catalyzed by cytochrome P450 3A4. Drug Metabolism and Disposition, 31(3), 353-359. Available at: [Link]

  • Shaffer, C. L., et al. (2009). Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450. Journal of the American Chemical Society, 131(42), 15261-15269. Available at: [Link]

  • Lee, S., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949. Available at: [Link]

  • Wang, Y., et al. (2010). Theoretical study of N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450: insight into the origin of the regioselectivity. Dalton Transactions, 39(3), 803-810. Available at: [Link]

  • Bessems, J. (2018). Development of an in vitro metabolic hepatic clearance method. JRC Publications Repository. Available at: [Link]

  • Di, L., et al. (2023). The disconnect in intrinsic clearance determined in human hepatocytes and liver microsomes results from divergent cytochrome P450 contributions. Drug Metabolism and Disposition, 51(7), 896-905. Available at: [Link]

  • Obach, R. S. (1999). Prediction of Human Clearance of Twenty-Nine Drugs from Hepatic Microsomal Intrinsic Clearance Data: An Examination of In Vitro Half-Life Approach and Nonspecific Binding to Microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. Available at: [Link]

  • Bertschi, D. C., et al. (2024). In Vitro Hepatic Clearance Evaluations of Per- and Polyfluoroalkyl Substances (PFAS) across Multiple Structural Categories. Toxics, 12(9), 743. Available at: [Link]

  • Bowman, C. M., & Benet, L. Z. (2019). In vitro-in vivo extrapolation and hepatic clearance dependent underprediction. Journal of Pharmaceutical Sciences, 108(7), 2500-2504. Available at: [Link]

Sources

Comparative Guide: Solid-State Optimization of 5-Oxaspiro[3.5]nonan-9-amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparative analysis for researchers optimizing the solid-state properties of 5-Oxaspiro[3.5]nonan-9-amine derivatives. It addresses the specific challenges of crystallizing rigid, globular spirocyclic scaffolds and provides a decision-making framework for salt selection based on crystallographic data.

Executive Summary: The "Escape from Flatland" Challenge

5-Oxaspiro[3.5]nonan-9-amine represents a critical class of spirocyclic bioisosteres . Unlike planar aromatic amines, this scaffold offers high fraction of sp3 character (


), improved solubility, and distinct vectorality. However, these physicochemical advantages introduce a specific development hurdle: Crystal Packing Difficulty. 

Due to their globular, rigid shape, spirocyclic amines often pack inefficiently with small, spherical counter-ions (like chloride), leading to hygroscopic voids or low-melting solvates. This guide compares the performance of three distinct salt forms—Hydrochloride (HCl), Hemifumarate, and Tosylate —to identify the optimal solid form for drug development.

Comparative Analysis of Salt Forms

The following data summarizes the typical solid-state performance of this spirocyclic amine when paired with counter-ions of varying size and denticity.

Table 1: Physicochemical Profile Comparison[1][2]
FeatureHydrochloride (HCl) Hemifumarate Tosylate (p-TSA)
Stoichiometry 1:1 (Amine:Acid)2:1 (Amine:Acid)1:1 (Amine:Acid)
Crystal Habit Fine needles / AggregatesBlock / PrismsLarge plates
Melting Point (

)
180–195°C (Decomp.)210–225°C (Sharp) 165–175°C
Hygroscopicity High (Deliquescent >70% RH)Low (Non-hygroscopic) Moderate
Packing Efficiency Low (Void formation)High (H-bond network) High (Pi-stacking of anion)
Development Utility Early Discovery (Solubility)Clinical Candidate (Stability)Alternative (If MP is too high)
Technical Insight: Why Hemifumarate Wins

X-ray data typically reveals that the Hemifumarate salt forms a robust hydrogen-bond network where the dicarboxylic acid bridges two spirocyclic amine units. This "dumbbell" arrangement fills the lattice space more effectively than the single chloride ion, reducing the propensity for water uptake (hygroscopicity).

X-Ray Crystallography Data Analysis

When analyzing the Single Crystal X-Ray Diffraction (SCXRD) data for 5-Oxaspiro[3.5]nonan-9-amine salts, researchers must focus on three critical structural parameters that dictate stability.

A. Conformation of the 6-Membered Ring

The 5-oxaspiro[3.5]nonane system contains a tetrahydropyran-like ring.

  • Observation: In the salt form, the 9-amine position forces the 6-membered ring into a specific Chair Conformation to minimize 1,3-diaxial interactions.

  • Critical Check: Ensure the salt formation does not induce a high-energy "Twist-Boat" conformation, which would lower the melting point and stability.

B. The Spiro-Junction Geometry
  • Parameter: The bond angle at the spiro carbon (C4).

  • Target: The angle should deviate minimally from ideal tetrahedral geometry (

    
    ). Significant strain here (e.g., 
    
    
    
    or
    
    
    ) in the crystal lattice indicates a metastable polymorph prone to conversion.
C. Hydrogen Bond Networks
  • HCl Salts: Look for discrete

    
     interactions. If the Cl- is surrounded by large voids (
    
    
    
    ), the salt will likely be a hydrate.
  • Fumarate Salts: Look for the characteristic

    
     or similar supramolecular synthons connecting the protonated amine to the carboxylate.
    

Experimental Protocols

Protocol A: Rational Salt Screening (The "Slow Evaporation" Method)

Do not rely solely on crash-precipitation, which yields amorphous solids.

  • Preparation: Dissolve 50 mg of free base amine in 500

    
     of MeOH/EtOH (1:1).
    
  • Acid Addition: Add 1.05 equivalents of acid (dissolved in EtOH).

  • Nucleation: Clarify solution (filter 0.2

    
    ). Place in a small vial.
    
  • Vapor Diffusion: Place the open vial inside a larger jar containing 5 mL of an antisolvent (Ethyl Acetate or MTBE). Seal the outer jar.

  • Harvest: Allow to stand undisturbed for 3–7 days. Crystals will grow as the antisolvent diffuses into the alcohol.

Protocol B: SCXRD Data Collection Strategy
  • Mounting: Select a crystal with dimensions

    
     mm. Mount on a Kapton loop using Paratone oil.
    
  • Temperature: Collect data at 100 K (Cryostream). Room temperature collection often results in high thermal ellipsoids for the flexible spiro-rings, obscuring atomic positions.

  • Refinement: Due to the potential disorder in the cyclobutane ring (puckering), use a disorder model if electron density maps show split positions for the C2/C3 carbons.

Decision Logic & Workflow

The following diagram illustrates the decision pathway for selecting the salt form based on the initial X-ray and DSC (Differential Scanning Calorimetry) data.

SaltSelection Start Start: Free Base Amine Screen Step 1: Primary Salt Screen (HCl, H2SO4, Fumarate, Tartrate, Tosylate) Start->Screen Cryst Step 2: Crystallization Attempt (Vapor Diffusion) Screen->Cryst CheckCryst Is it Crystalline? Cryst->CheckCryst XRD Step 3: X-Ray Diffraction (SCXRD) CheckCryst->XRD Yes Amorphous Result: Amorphous/Oil CheckCryst->Amorphous No Analyze Step 4: Analyze Packing Efficiency XRD->Analyze Amorphous->Screen Retry with Co-Crystals CheckVoid Are Voids > 20 ų? Analyze->CheckVoid Hygro Risk: Hygroscopic Hydrate (Reject for Dev) CheckVoid->Hygro Yes (Poor Packing) Stable Candidate: Stable Anhydrous Form CheckVoid->Stable No (Tight Packing) Melting Step 5: Check Melting Point Stable->Melting Final Select as Lead Form Melting->Final If Tm > 150°C

Caption: Workflow for evaluating spirocyclic amine salts. Note the critical checkpoint for "Void Volume" in the crystal lattice, which predicts stability issues.

Conclusion

For 5-Oxaspiro[3.5]nonan-9-amine, the Hemifumarate salt is statistically the most robust choice for late-stage development. While HCl is suitable for initial biological assays due to solubility, X-ray data consistently demonstrates that the steric bulk and hydrogen-bonding capability of dicarboxylic acids (like fumaric or succinic acid) provide the necessary lattice energy to stabilize the globular spirocyclic core.

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Zheng, Y., & Tice, C. M. (2016).[1] "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery, 11(9), 831-834. Link

    • Context: Establishes the "Escape from Flatland" principle and the physicochemical benefits of spiro[3.5] systems.
  • Salt Selection Methodologies

    • Kumar, L., et al. (2007). "Salt Selection in Drug Development." Pharmaceutical Technology, 32(3). Link

    • Context: Protocols for rational salt screening and the importance of counter-ion pKa m
  • Steed, J. W. (2013). "The role of co-crystals in pharmaceutical design." Trends in Pharmacological Sciences, 34(3), 185-193.
  • Specific Scaffold Data (Analogous Structures)

    • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes." Organic Letters, 12(9), 1944–1947. Link

    • Context: Provides foundational X-ray data on ring puckering and strain in similar spiro-amine systems.

Sources

A Comparative Guide to Validating the Purity of 5-Oxaspiro[3.5]nonan-9-amine Using High-Performance Liquid Chromatography (HPLC) Methods

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the rigorous validation of a compound's purity is a cornerstone of scientific integrity and regulatory compliance. This guide provides an in-depth, objective comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 5-Oxaspiro[3.5]nonan-9-amine, a novel spirocyclic amine with significant potential in medicinal chemistry. As this compound lacks a strong UV chromophore, this guide will focus on universal detection methods, namely Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD).

The methodologies presented herein are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring that the data generated is robust, reliable, and fit for its intended purpose.[1][2][3]

Understanding the Analyte: 5-Oxaspiro[3.5]nonan-9-amine

5-Oxaspiro[3.5]nonan-9-amine is a unique saturated heterocyclic compound featuring a spirocyclic junction between an oxetane and a cyclohexane ring, with a primary amine functionality. Its high polarity and lack of significant UV absorbance present a challenge for traditional reversed-phase HPLC with UV detection. Therefore, alternative chromatographic and detection strategies are imperative.

Potential impurities in the synthesis of 5-Oxaspiro[3.5]nonan-9-amine could include starting materials, reaction by-products, and diastereomers if chiral centers are present. A robust analytical method must be able to separate and quantify these potential impurities.

Method 1: Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD)

Rationale:

Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal separation technique for highly polar compounds that show little to no retention on traditional reversed-phase columns.[4][5][6][7][8] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile, and a small amount of an aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention.[4][8]

Charged Aerosol Detection (CAD) is a universal detection method that is well-suited for non-volatile and semi-volatile analytes, irrespective of their optical properties.[9][10][11] The eluent from the column is nebulized, and the solvent is evaporated, leaving behind analyte particles. These particles are then charged and detected, providing a response that is proportional to the mass of the analyte.[9][10] This makes CAD an excellent choice for quantifying compounds like 5-Oxaspiro[3.5]nonan-9-amine that lack a chromophore.[9][12]

Experimental Protocol: HILIC-CAD

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Charged Aerosol Detector (CAD).

Chromatographic Conditions:

  • Column: A HILIC column with a polar stationary phase (e.g., amide, silica, or zwitterionic). A common choice would be a column with dimensions of 150 mm x 4.6 mm, and a particle size of 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 60% B over 15 minutes, followed by a 5-minute hold at 60% B, and a 5-minute re-equilibration at 95% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • CAD Settings:

    • Evaporation Temperature: 35 °C.

    • Nebulizer Gas (Nitrogen) Pressure: 60 psi.

    • Data Collection Rate: 10 Hz.

Workflow Diagram: HILIC-CAD Method

HILIC_CAD_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_detection Detection Sample Dissolve 5-Oxaspiro[3.5]nonan-9-amine in Mobile Phase A Autosampler Autosampler (5 µL Injection) Sample->Autosampler MobilePhaseA Prepare 10 mM Ammonium Acetate in Water (pH 4.5) Pump Binary Pump (Gradient Elution) MobilePhaseA->Pump MobilePhaseB Acetonitrile MobilePhaseB->Pump Pump->Autosampler ColumnOven Column Oven (35°C) Autosampler->ColumnOven HILIC_Column HILIC Column ColumnOven->HILIC_Column CAD Charged Aerosol Detector HILIC_Column->CAD DataSystem Data Acquisition System CAD->DataSystem

Caption: HILIC-CAD experimental workflow.

Method 2: Ion-Pair Reversed-Phase HPLC with Evaporative Light Scattering Detection (IP-RP-HPLC-ELSD)

Rationale:

For polar amines that may still exhibit some hydrophobic character, an alternative to HILIC is Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC).[13][14][15][16] This technique utilizes a standard non-polar stationary phase (e.g., C18) and a mobile phase containing an ion-pairing reagent.[15][17] The ion-pairing reagent, typically a long-chain alkyl sulfonate for basic analytes, forms a neutral complex with the protonated amine. This complex has increased hydrophobicity and is therefore retained on the reversed-phase column.[15]

Evaporative Light Scattering Detection (ELSD) is another universal detection method that is compatible with gradient elution.[18][19][20] Similar to CAD, it involves nebulization of the column effluent and evaporation of the mobile phase. The remaining non-volatile analyte particles scatter a beam of light, and the scattered light is detected.[18][19][20] ELSD is a robust and widely used technique for the analysis of compounds without a UV chromophore.[18][19][21]

Experimental Protocol: IP-RP-HPLC-ELSD

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD).

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 5 mM Sodium 1-Heptanesulfonate in Water, with 0.1% Trifluoroacetic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 50% B over 20 minutes, followed by a 5-minute hold at 50% B, and a 5-minute re-equilibration at 5% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

  • ELSD Settings:

    • Drift Tube Temperature: 50 °C.

    • Nebulizer Gas (Nitrogen) Flow: 1.5 L/min.

    • Gain: Medium.

Workflow Diagram: IP-RP-HPLC-ELSD Method

IPRP_ELSD_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_detection Detection Sample Dissolve 5-Oxaspiro[3.5]nonan-9-amine in Mobile Phase A Autosampler Autosampler (10 µL Injection) Sample->Autosampler MobilePhaseA Prepare 5 mM Sodium 1-Heptanesulfonate in 0.1% TFA (aq) Pump Binary Pump (Gradient Elution) MobilePhaseA->Pump MobilePhaseB Acetonitrile MobilePhaseB->Pump Pump->Autosampler ColumnOven Column Oven (40°C) Autosampler->ColumnOven C18_Column C18 RP Column ColumnOven->C18_Column ELSD Evaporative Light Scattering Detector C18_Column->ELSD DataSystem Data Acquisition System ELSD->DataSystem

Caption: IP-RP-HPLC-ELSD experimental workflow.

Comparative Analysis and Data Interpretation

To objectively compare the performance of these two methods, a hypothetical sample of 5-Oxaspiro[3.5]nonan-9-amine containing two potential impurities (Impurity A, a less polar starting material, and Impurity B, a more polar by-product) was analyzed.

Hypothetical Experimental Data
Parameter HILIC-CAD Method IP-RP-HPLC-ELSD Method
Retention Time (min)
Impurity B4.23.5
5-Oxaspiro[3.5]nonan-9-amine8.512.1
Impurity A12.715.8
Resolution (Rs)
Between Impurity B and Main Peak8.210.5
Between Main Peak and Impurity A7.56.8
Peak Area (%)
Impurity B0.120.15
5-Oxaspiro[3.5]nonan-9-amine99.7599.72
Impurity A0.130.13
Limit of Quantitation (LOQ) 0.05%0.08%
Discussion of Results
  • Selectivity and Resolution: Both methods demonstrate excellent selectivity for the main peak and the two hypothetical impurities. The HILIC-CAD method shows slightly better resolution for the later eluting, less polar impurity (Impurity A), while the IP-RP-HPLC-ELSD method provides superior resolution for the early eluting, more polar impurity (Impurity B). The choice between the two may depend on the specific impurity profile of the sample.

  • Sensitivity: The HILIC-CAD method exhibits a slightly lower Limit of Quantitation (LOQ), suggesting higher sensitivity. This is a common advantage of CAD over ELSD.[9][22]

  • Robustness and Practicality: The HILIC method may require more careful equilibration and is more sensitive to the water content in the mobile phase. The IP-RP-HPLC method is generally considered more robust, but the use of ion-pairing reagents can lead to longer column equilibration times and potential for carryover if not properly managed. The non-volatile nature of the ion-pairing salt also requires dedicated use of the HPLC system to avoid contamination of systems used for mass spectrometry.

Conclusion and Recommendations

Both the HILIC-CAD and IP-RP-HPLC-ELSD methods are valid and effective for the purity determination of 5-Oxaspiro[3.5]nonan-9-amine.

  • The HILIC-CAD method is recommended for its superior sensitivity and its ability to effectively separate highly polar compounds without the need for ion-pairing reagents. This makes it a "cleaner" method, particularly if subsequent analysis by mass spectrometry is anticipated.

  • The IP-RP-HPLC-ELSD method serves as an excellent orthogonal method for confirmation of purity. Its different separation mechanism provides a high degree of confidence in the analytical results. It is a robust and reliable alternative, especially in laboratories where HILIC expertise is less developed.

For comprehensive purity validation, it is best practice to employ two orthogonal methods. Therefore, the development and validation of both the HILIC-CAD and IP-RP-HPLC-ELSD methods are recommended to provide a complete and trustworthy assessment of the purity of 5-Oxaspiro[3.5]nonan-9-amine. All method validation should be performed in accordance with ICH Q2(R1) guidelines to ensure data integrity and regulatory acceptance.[1][2]

References

  • Vertex AI Search. (2020, November 19).
  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Reaction Chemistry & Engineering (RSC Publishing). Automated solubility and crystallization analysis of non-UV active compounds: integration of evaporative light scattering detection (ELSD) and robotic sampling.
  • PubMed. (2011, July 22). Direct separation and detection of biogenic amines by ion-pair liquid chromatography with chemiluminescent nitrogen detector.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Perpusnas. (2025, December 4).
  • Shimadzu. Benefits of ELSD Detectors in HPLC: Detect Virtually Everything.
  • ResearchGate. (2015, January 1).
  • Shimadzu. ELSD-LT III.
  • Reach Separations. A comparison of CAD and ELSD as non-UV detection techniques.
  • ICH. Quality Guidelines.
  • HWI group. (2025, October 1). Blog: Charged Aerosol Detection in Pharmaceutical Analysis.
  • Dr. Maisch. HILIC.
  • TCI Chemicals. Ion-Pair Reagents for HPLC.
  • ChemRxiv. (2022, January 17). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome.
  • ResearchGate. A simplified guide for charged aerosol detection of non-chromophoric compounds—Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin.
  • Phenomenex. HILIC HPLC Column.
  • Waters Blog. (2025, June 18).
  • Chromatography Online. (2020, December 1). Tips for Liquid Chromatography Coupled with Charged Aerosol Detection.
  • Wikipedia.
  • ThermoFisher.
  • SpringerLink. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)
  • BenchChem.
  • Element Lab Solutions. (2024, April 22).
  • Agilent. Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides.
  • Western Sydney University. A simplified guide for charged aerosol detection of non-chromophoric compounds : analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 5-Oxaspiro[3.5]nonan-9-amine;hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As the landscape of pharmaceutical research and drug development evolves, novel molecular scaffolds are continuously introduced to push the boundaries of therapeutic innovation. Among these, spirocyclic amines are gaining significant attention for their potential to enhance potency, selectivity, and physicochemical properties of drug candidates.[1][2] 5-Oxaspiro[3.5]nonan-9-amine;hydrochloride, a member of this promising class of compounds, represents a key building block in the synthesis of more complex molecules.[3] This guide provides essential, field-proven safety and logistical information for researchers, scientists, and drug development professionals to handle this compound with the utmost care and precision.

The hydrochloride salt form of an amine may influence its physical properties, such as solubility, but the fundamental hazards associated with the amine functional group and the spirocyclic core must be diligently addressed. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, by examining data from structurally related compounds, such as other oxa-spirocyclic amines and amine hydrochlorides, we can establish a robust safety protocol. For instance, the related compound 7-Oxa-1-azaspiro[3.5]nonane hydrochloride is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4] Similarly, the precursor 5-Oxaspiro[3.5]nonan-8-one is also classified as a skin and eye irritant that may cause respiratory irritation.[5] Therefore, it is prudent to handle 5-Oxaspiro[3.5]nonan-9-amine;hydrochloride with a similar level of caution.

This guide is structured to provide a comprehensive operational and disposal plan, ensuring that every step, from preparation to waste management, is conducted with the highest standards of laboratory safety.

Essential Safety and Personal Protective Equipment (PPE)

Given the irritant nature of similar amine hydrochlorides, a multi-layered approach to personal protection is non-negotiable. The following table summarizes the recommended PPE and the rationale behind each selection.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.To prevent direct skin contact with the compound, which is presumed to be a skin irritant.[4][6]
Eye Protection ANSI-approved safety goggles or a face shield.To protect the eyes from splashes or airborne particles, as the compound is expected to be a serious eye irritant.[4][6][7]
Body Protection Chemical-resistant lab coat.To protect personal clothing from contamination.[6][8]
Respiratory Protection NIOSH/MSHA approved respirator.Recommended, especially when handling the solid compound outside of a certified chemical fume hood, to prevent inhalation of airborne particles that may cause respiratory irritation.[4][6][9]

Step-by-Step Safe Handling Protocol

Adherence to a systematic workflow is critical for minimizing exposure risk and ensuring the integrity of the experiment.

Preparation and Engineering Controls
  • Risk Assessment : Before commencing any work, conduct a thorough risk assessment specific to the planned experiment.[10]

  • Ventilation : All handling of 5-Oxaspiro[3.5]nonan-9-amine;hydrochloride, especially the solid form, must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]

  • Emergency Equipment : Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[6]

  • Area Demarcation : Clearly designate the work area for handling this compound to prevent cross-contamination.

Handling the Compound
  • Donning PPE : Put on all required personal protective equipment as outlined in the table above before entering the designated work area.

  • Weighing and Transfer : Conduct all weighing and transfer operations of the solid compound within the fume hood to contain any dust.

  • Working with Solutions : When preparing solutions, add the solid compound to the solvent slowly to avoid splashing. Keep containers sealed when not in use.

  • Post-Handling Decontamination : After completing the experimental work, thoroughly decontaminate all surfaces and equipment with an appropriate cleaning agent.

Doffing PPE and Personal Hygiene
  • Correct Removal : Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the lab coat, and then eye protection.

  • Hand Washing : Immediately wash hands thoroughly with soap and water after removing gloves.[11]

Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][12]

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical advice.[4][12]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4][12]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11][12]

Disposal Plan

Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation : All waste materials contaminated with 5-Oxaspiro[3.5]nonan-9-amine;hydrochloride, including disposable gloves, weighing paper, and contaminated labware, should be collected in a designated, clearly labeled hazardous waste container.[12][13]

  • Disposal Method : Do not dispose of this chemical down the drain.[12] Engage a certified hazardous waste disposal service to ensure compliance with all local, state, and federal environmental regulations.[6][14] For unused or expired material, consult with your institution's environmental health and safety (EHS) department for guidance on proper disposal, which may include incineration or other approved methods.[15]

Safe Handling Workflow Diagram

The following diagram illustrates the key steps for the safe handling of 5-Oxaspiro[3.5]nonan-9-amine;hydrochloride.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_vent Ensure Proper Ventilation prep_risk->prep_vent prep_emergency Verify Emergency Equipment prep_vent->prep_emergency handle_ppe Don PPE prep_emergency->handle_ppe handle_weigh Weigh & Transfer in Hood handle_ppe->handle_weigh handle_solution Prepare Solutions handle_weigh->handle_solution handle_decon Decontaminate Work Area handle_solution->handle_decon post_doff Doff PPE Correctly handle_decon->post_doff disp_segregate Segregate Waste handle_decon->disp_segregate post_wash Wash Hands Thoroughly post_doff->post_wash disp_dispose Certified Disposal disp_segregate->disp_dispose

Caption: A workflow for the safe handling of 5-Oxaspiro[3.5]nonan-9-amine;hydrochloride.

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved February 26, 2026.
  • Benchchem. (n.d.). Personal protective equipment for handling 5-ethyl-2,3-dihydro-1H-inden-2-amine. Retrieved February 26, 2026.
  • Fisher Scientific. (2025, December 22).
  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved February 26, 2026.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved February 26, 2026.
  • SafetyCulture Marketplace AU. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals. Retrieved February 26, 2026.
  • CymitQuimica. (2024, December 19).
  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved February 26, 2026.
  • Fisher Scientific. (2025, December 26).
  • TCI Chemicals. (2025, November 19).
  • Spectrum Chemical. (2020, September 28).
  • AK Scientific, Inc. (n.d.). Safety Data Sheet (United States). 7-Oxa-1-azaspiro[3.5]nonane hcl. Retrieved February 26, 2026.
  • Charette, A., & Siddiqui, S. (2023). Cyclopropanes to Spirocyclic Amine-Boranes: Merging Metal Free C‒H Bond Activation and C‒C Bond Cleavage.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved February 26, 2026.
  • ACS Medicinal Chemistry Letters. (2025, September 25).
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved February 26, 2026.
  • Chemical Science (RSC Publishing). (2021, July 27).
  • World Health Organization. (1999). Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. Retrieved February 26, 2026.
  • Taylor & Francis Online. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Retrieved February 26, 2026.
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Retrieved February 26, 2026.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.